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  • Product: 2-Hydroxyquinoline-7-carbaldehyde
  • CAS: 1260762-89-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Hydroxyquinoline-7-carbaldehyde: Structure, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities. Its versatile structure allows for a wide range of chemical modifications, making it a cornerstone in medicinal chemistry. This guide provides a detailed technical overview of a specific derivative, 2-Hydroxyquinoline-7-carbaldehyde. While direct experimental data for this particular isomer is not extensively available, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a comprehensive profile for research and development purposes. We will delve into its chemical structure, molecular weight, predicted spectroscopic properties, plausible synthetic routes, and potential applications in the field of drug development.

Part 1: Chemical Structure and Physicochemical Properties

The fundamental characteristics of 2-Hydroxyquinoline-7-carbaldehyde are rooted in its molecular structure. The numbering of the quinoline ring system dictates that the hydroxyl (-OH) group is positioned at the C2 carbon, and the carbaldehyde (-CHO) group is at the C7 position.

A crucial aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone or 2(1H)-quinolinone) forms. This tautomerism significantly influences the molecule's reactivity and biological interactions.

cluster_enol Enol Form (2-Hydroxyquinoline-7-carbaldehyde) cluster_keto Keto Form (2-Oxo-1,2-dihydroquinoline-7-carbaldehyde) enol_structure enol_structure keto_structure keto_structure enol_structure->keto_structure Tautomerization

Caption: Tautomeric equilibrium of 2-Hydroxyquinoline-7-carbaldehyde.

Key Physicochemical Data

The following table summarizes the key computed properties of 2-Hydroxyquinoline-7-carbaldehyde.

PropertyValueSource
IUPAC Name 2-hydroxyquinoline-7-carbaldehyde-
Molecular Formula C₁₀H₇NO₂[1][2][3]
Molecular Weight 173.17 g/mol [1][2][3]
Monoisotopic Mass 173.0477 u[1]
SMILES O=Cc1cc2ccc(O)nc2cc1-
InChI Key (Predicted)-
CAS Number Not Assigned-

Part 2: Plausible Synthetic Pathways

While a specific synthesis for 2-Hydroxyquinoline-7-carbaldehyde is not detailed in the provided literature, a plausible route can be devised based on established quinoline chemistry. A common strategy involves the formylation of a pre-existing 2-hydroxyquinoline core. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings.

G start 2-Hydroxyquinoline step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 product 2-Hydroxyquinoline-7-carbaldehyde step1->product

Caption: Proposed synthetic workflow for 2-Hydroxyquinoline-7-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)

  • Reagent Preparation : In a three-necked flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction : Dissolve 2-hydroxyquinoline in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating : After the addition is complete, the reaction mixture is gradually heated and maintained at a temperature typically between 60-80°C for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base, such as sodium carbonate or sodium hydroxide solution, until a precipitate is formed.

  • Purification : The crude product is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography to yield pure 2-Hydroxyquinoline-7-carbaldehyde.

Part 3: Predicted Spectroscopic Profile

The structural elucidation of 2-Hydroxyquinoline-7-carbaldehyde would rely on standard spectroscopic techniques. Based on its structure and data from similar compounds, the following spectral characteristics can be predicted.[4][5]

SpectroscopyPredicted Features
¹H NMR - Aldehyde Proton (-CHO) : A singlet around δ 9.8-10.5 ppm.- Aromatic Protons : A complex multiplet pattern in the range of δ 7.0-8.5 ppm.- Hydroxyl Proton (-OH) : A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR - Carbonyl Carbon (C=O) : A signal in the downfield region, around δ 190 ppm for the aldehyde.- Aromatic Carbons : Multiple signals between δ 110-160 ppm.
IR Spectroscopy - O-H Stretch : A broad band around 3200-3400 cm⁻¹.- C=O Stretch (aldehyde) : A strong, sharp band around 1680-1700 cm⁻¹.- C=O Stretch (quinolone) : If the keto tautomer is present, a band around 1650-1670 cm⁻¹.- C=N Stretch : A band around 1600-1620 cm⁻¹.

Part 4: Potential Applications in Drug Discovery and Development

The 2-hydroxyquinoline scaffold is a key component in a variety of biologically active molecules.[6] The introduction of a carbaldehyde group at the 7-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which can be screened for various therapeutic activities.

parent 2-Hydroxyquinoline-7-carbaldehyde subgroup1 Anticancer Agents parent->subgroup1 Derivative Synthesis subgroup2 Antimicrobial Agents parent->subgroup2 Derivative Synthesis subgroup3 Neuroprotective Agents parent->subgroup3 Derivative Synthesis

Caption: Potential therapeutic areas for 2-Hydroxyquinoline-7-carbaldehyde derivatives.

Rationale for Therapeutic Potential:
  • Anticancer Activity : Many quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The planar quinoline ring can intercalate with DNA, while the substituents can interact with specific enzyme active sites.[7]

  • Antimicrobial Properties : The 8-hydroxyquinoline core is well-known for its antimicrobial and antifungal activities, which are often attributed to its ability to chelate metal ions essential for microbial growth.[8] It is plausible that 2-hydroxyquinoline derivatives could exhibit similar properties.

  • Neuroprotection : Certain hydroxyquinoline derivatives have been investigated as neuroprotective agents, particularly for their ability to chelate metal ions implicated in the pathogenesis of neurodegenerative diseases.[8]

The carbaldehyde group on 2-Hydroxyquinoline-7-carbaldehyde allows for the facile synthesis of imine-containing derivatives (Schiff bases), which are themselves a class of compounds with a broad spectrum of biological activities.

Conclusion

2-Hydroxyquinoline-7-carbaldehyde is a molecule with significant untapped potential in the realm of medicinal chemistry. While direct experimental data remains to be fully elucidated, its chemical structure, characterized by the reactive hydroxyl and carbaldehyde functionalities on the privileged quinoline scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers dedicated to the discovery and development of new medicines.

References

  • NextSDS. 2-hydroxyquinoline-7-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • PubChem. 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde | C11H9NO3 | CID 600262. Available from: [Link]

  • PubChem. 2-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 589334. Available from: [Link]

  • Gomółka, G., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2094. Available from: [Link]

  • Gryczynski, I., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 2. Prototropic Equilibria. The Journal of Physical Chemistry B, 117(35), 10141–10150. Available from: [Link]

  • PubChemLite. 2-hydroxyquinoline-7-carboxylic acid (C10H7NO3). Available from: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. Asian Journal of Chemistry, 26(18), 6149-6152. Available from: [Link]

  • ResearchGate. (2025). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(22), 4056. Available from: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • PubChem. 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1086. Available from: [Link]

Sources

Exploratory

CAS registry number and properties for 2-Hydroxyquinoline-7-carbaldehyde

An In-depth Technical Guide to 2-Quinolone-7-carbaldehyde and its Tautomer, 2-Hydroxyquinoline-7-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Quinolone-7-carbaldehyde and its Tautomer, 2-Hydroxyquinoline-7-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 2-quinolone-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its existence in a tautomeric equilibrium with 2-hydroxyquinoline-7-carbaldehyde, this guide will address both forms, with a primary focus on the more stable lactam structure. In the absence of extensive direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and the foundational chemistry of the 2-quinolone and quinoline-7-carbaldehyde scaffolds to present a detailed profile. This includes a discussion of its chemical identity, predicted physicochemical properties, a plausible synthetic route, an anticipated spectroscopic profile, and an exploration of its potential biological significance and applications in drug development.

Chemical Identity and Tautomerism

The equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms is a key feature of this class of compounds. The lactam form is generally the more stable and predominant tautomer, particularly in the solid state and in various solvents.[4]

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Predicted Physicochemical Properties

Direct experimental data for 2-quinolone-7-carbaldehyde is scarce. However, based on the properties of 2-quinolone and related substituted quinolines, the following physicochemical properties can be predicted:

PropertyPredicted ValueJustification / Reference
Molecular Formula C₁₀H₇NO₂-
Molecular Weight 173.17 g/mol -
Appearance Likely a pale yellow to yellow-brown solidBased on related hydroxyquinoline carbaldehydes.
Melting Point >200 °CThe parent 2-quinolone has a melting point of 199.5 °C.[1] The addition of a polar carbaldehyde group is expected to increase the melting point due to stronger intermolecular interactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols.The 2-quinolone core has limited water solubility, which may be slightly enhanced by the polar aldehyde group.
pKa (acidic) ~10-11The N-H proton in 2-quinolones typically exhibits weak acidity.
pKa (basic) ~1-2The carbonyl oxygen is weakly basic.

Proposed Synthesis

A definitive, optimized synthesis for 2-quinolone-7-carbaldehyde is not prominently reported in the literature. However, a plausible and efficient synthetic strategy would involve the formylation of a pre-existing 2-quinolone core. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a logical approach.[5][6]

synthesis_workflow start 2-Quinolone (Starting Material) intermediate Iminium Salt Intermediate start->intermediate Formylation reagent Vilsmeier Reagent (POCl₃, DMF) product 2-Quinolone-7-carbaldehyde (Final Product) intermediate->product Hydrolysis hydrolysis Aqueous Workup (Hydrolysis)

Caption: Proposed synthesis of 2-quinolone-7-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Quinolone (Hypothetical)

Disclaimer: This is a proposed protocol and would require optimization.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 2-quinolone (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Profile (Predicted)

The spectroscopic characteristics of 2-quinolone-7-carbaldehyde can be predicted by analyzing the spectra of 2-quinolone and various quinoline carbaldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the aldehydic proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl groups and the amide functionality.

  • Aldehydic Proton (CHO): A singlet in the downfield region, likely around δ 9.8-10.5 ppm.

  • Aromatic Protons: A series of doublets and multiplets in the range of δ 7.0-8.5 ppm. The proton at position 8, being ortho to the aldehyde, is expected to be significantly deshielded.

  • N-H Proton: A broad singlet, typically in the range of δ 11.0-12.0 ppm, which may be exchangeable with D₂O.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature distinct signals for the carbonyl carbons and the aromatic carbons.

  • Aldehydic Carbonyl (C=O): A signal in the range of δ 190-195 ppm.

  • Amide Carbonyl (C=O): A signal around δ 160-165 ppm.

  • Aromatic Carbons: Signals in the region of δ 115-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the two carbonyl groups and the N-H bond.

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

  • Aldehydic C-H Stretch: Weak to medium bands around 2850 and 2750 cm⁻¹.

  • Amide C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹.[8]

  • Aldehydic C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 173 would be expected. Common fragmentation patterns for quinoline aldehydes include the loss of the formyl radical (CHO, 29 Da) and carbon monoxide (CO, 28 Da).[9]

Reactivity and Derivatization

The presence of the aldehyde group at the 7-position offers a versatile handle for a wide array of chemical transformations, making 2-quinolone-7-carbaldehyde a valuable synthetic intermediate.

derivatization start 2-Quinolone-7-carbaldehyde product Schiff Base (Imine) Derivative start->product Condensation reagent Primary Amine (R-NH₂)

Caption: Derivatization via Schiff base formation.

Key reactions include:

  • Schiff Base Formation: Condensation with primary amines to yield imines, which are important pharmacophores.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reduction: Reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.

Biological Significance and Potential Applications (Inferred)

While the biological activity of 2-quinolone-7-carbaldehyde has not been specifically reported, the 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[10][11]

  • Anticancer Activity: Many 2-quinolone derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[12][13][14] The introduction of a reactive aldehyde group could allow for the development of novel covalent inhibitors or serve as a key site for further diversification to enhance anticancer potency.

anticancer_mechanism compound 2-Quinolone Derivative kinase Protein Kinase (e.g., VEGFR, EGFR) compound->kinase Inhibition pathway Signaling Pathway kinase->pathway Activation proliferation Tumor Cell Proliferation and Angiogenesis pathway->proliferation Leads to

Caption: Potential anticancer mechanism of action via kinase inhibition.

  • Antimicrobial Activity: The quinolone framework is famously associated with antibacterial agents.[15][16] Derivatives of 2-quinolone have also shown promising antibacterial and antifungal activities. 2-Quinolone-7-carbaldehyde and its derivatives could be explored for their potential as novel antimicrobial agents.

  • Materials Science: The rigid, planar structure and potential for hydrogen bonding make 2-quinolone derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

2-Quinolone-7-carbaldehyde, in equilibrium with its 2-hydroxyquinoline tautomer, represents a promising yet underexplored scaffold for research and development. While direct experimental data is limited, a comprehensive profile can be constructed based on the well-established chemistry of its constituent functional moieties. Its predicted properties and reactivity, particularly the versatility of the aldehyde group, make it a valuable target for synthesis and further investigation. The established biological activities of the 2-quinolone core strongly suggest that 2-quinolone-7-carbaldehyde and its derivatives could hold significant potential in the discovery of novel therapeutic agents, particularly in oncology and infectious diseases. This guide provides a foundational framework to stimulate and support future research into this intriguing molecule.

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Foundational

Physicochemical properties of 2-Hydroxyquinoline-7-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxyquinoline-7-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxyquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2-Hydroxyquinoline-7-carbaldehyde is a heterocyclic aromatic compound built upon the quinoline scaffold. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key features: a quinoline core, a hydroxyl group at the 2-position, and a reactive carbaldehyde (formyl) group at the 7-position. This unique combination of functional groups imparts a rich and complex set of physicochemical properties, making it a valuable precursor and intermediate for the synthesis of a wide array of bioactive molecules and functional materials.[1]

A crucial aspect of 2-hydroxyquinoline and its derivatives is the phenomenon of tautomerism. The molecule exists in a dynamic equilibrium between its enol (lactim) form, which is 2-hydroxyquinoline, and its more stable keto (lactam) form, known as 2(1H)-quinolinone.[2][3][4] This equilibrium is highly sensitive to the surrounding environment, such as the polarity of the solvent, and profoundly influences the compound's spectroscopic properties, reactivity, and interactions with biological targets.[3][5] This guide provides a comprehensive exploration of the physicochemical landscape of 2-Hydroxyquinoline-7-carbaldehyde, offering field-proven insights and detailed methodologies for its characterization and application.

Part 1: Core Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount for its application in research and development. The properties of 2-Hydroxyquinoline-7-carbaldehyde are summarized below. It is important to note that while data for the parent 2-hydroxyquinoline is well-documented, some properties of the 7-carbaldehyde derivative are inferred from closely related structures.

PropertyValue / DescriptionReference / Rationale
Molecular Formula C₁₀H₇NO₂Based on chemical structure.
Molecular Weight 173.17 g/mol Calculated from the molecular formula.
Appearance Expected to be a light yellow to tan crystalline solid.Inferred from related compounds like 2-hydroxyquinoline (white to pale yellow) and other quinoline carbaldehydes.[6][7]
Melting Point Not explicitly reported. Likely higher than the parent 2-hydroxyquinoline (198-199 °C) due to increased polarity and potential for hydrogen bonding from the aldehyde group.[4]
Solubility Expected to have low solubility in water but be soluble in polar organic solvents like DMSO, DMF, and alcohols (ethanol, methanol).Based on the properties of similar structures like 8-Hydroxyquinoline-2-carbaldehyde, which is highly soluble in DMSO.[8][9] The parent compound, 2-hydroxyquinoline, is soluble in ethanol and diethyl ether.[4]
pKa (Predicted) The hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. The aldehyde group influences the electron density of the ring.The predicted strongest acidic pKa for the parent 2-hydroxyquinoline is around 13.95.[4] The aldehyde group's electron-withdrawing nature may slightly alter this value.
Tautomerism: A Molecule with Dual Identity

The most significant chemical feature of 2-hydroxyquinolines is the lactim-lactam tautomerism. The equilibrium between the aromatic alcohol (lactim) and the cyclic amide (lactam) forms is a governing factor for the molecule's behavior.

Caption: The tautomeric equilibrium between the lactim and lactam forms.

In most environments, particularly in polar solvents, the equilibrium overwhelmingly favors the lactam (keto) form.[3][4] This is due to the greater polarity and thermodynamic stability of the cyclic amide structure.[10] Consequently, spectroscopic data obtained in solution primarily reflects the characteristics of the 2(1H)-quinolinone tautomer.[2][3]

Part 2: Spectroscopic and Structural Elucidation

The structural identity of 2-Hydroxyquinoline-7-carbaldehyde is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the connectivity of atoms in a molecule. The data presented here are predicted values based on the predominant lactam tautomer in a solvent like DMSO-d₆.

¹H NMR Spectral Data (Predicted)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H ~12.0 (broad) s - The broad signal is characteristic of an N-H proton in an amide.
H-C=O ~10.0 s - The aldehyde proton signal appears far downfield.
H-8 ~8.0 s - Singlet due to lack of adjacent protons.
H-4 ~7.9 d ~9.5 Doublet, coupled to H-3.
H-5 ~7.7 d ~8.0 Doublet, coupled to H-6.
H-6 ~7.5 d ~8.0 Doublet, coupled to H-5.

| H-3 | ~6.7 | d | ~9.5 | Doublet, coupled to H-4. |

¹³C NMR Spectral Data (Predicted)

Carbon Chemical Shift (δ, ppm) Notes
C=O (Aldehyde) ~192.0 Aldehyde carbonyl carbon.
C-2 (Amide C=O) ~162.0 Amide carbonyl carbon.
C-8a ~141.0 Aromatic quaternary carbon.
C-4 ~139.0 Aromatic CH.
C-7 ~135.0 Aromatic quaternary carbon bearing the aldehyde.
C-5 ~130.0 Aromatic CH.
C-6 ~125.0 Aromatic CH.
C-3 ~122.0 Aromatic CH.
C-4a ~118.0 Aromatic quaternary carbon.

| C-8 | ~116.0 | Aromatic CH. |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For the dominant lactam form, the following characteristic absorption bands are expected:

  • ~3200-3000 cm⁻¹: N-H stretching vibration of the amide group.

  • ~1680-1660 cm⁻¹: C=O stretching of the aldehyde group.

  • ~1660-1640 cm⁻¹: C=O stretching of the cyclic amide (lactam) group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. In a polar solvent like ethanol or methanol, 2-hydroxyquinoline derivatives typically exhibit multiple absorption bands. For the parent 2-hydroxyquinoline, absorption maxima are observed around 270 nm and 330 nm.[2] The presence of the electron-withdrawing carbaldehyde group may cause a bathochromic (red) shift in these absorption bands. Studies on related compounds show that the UV-Vis spectrum is sensitive to pH and metal ion chelation, making these molecules useful as sensors.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-Hydroxyquinoline-7-carbaldehyde (C₁₀H₇NO₂), the expected molecular ion peak [M]⁺ would be at an m/z of 173.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. A common fragmentation pattern would be the loss of the carbonyl group (CO, 28 Da), resulting in a fragment at m/z 145.[13]

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule, confirming bond lengths, bond angles, and the spatial arrangement of all atoms.[14] While a specific crystal structure for 2-Hydroxyquinoline-7-carbaldehyde is not publicly available, the methodology is the gold standard for absolute structural validation. The process involves growing a high-quality single crystal, collecting diffraction data, and refining a structural model.[14]

Part 3: Synthesis and Applications

The utility of 2-Hydroxyquinoline-7-carbaldehyde is rooted in its accessible synthesis and the reactivity of its functional groups, which allows for the creation of diverse chemical libraries.

Synthetic Pathways

A common and effective method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then formylates the quinoline ring. Another approach is the Duff reaction , which uses hexamethylenetetramine in an acidic medium. A modified procedure for synthesizing substituted 2-hydroxyquinoline-3-carbaldehydes involves the microwave-assisted hydrolysis of the corresponding 2-chloro-3-formylquinolines, which is reported to be rapid and convenient.[15]

G Start 2-Hydroxyquinoline (Starting Material) Reaction Electrophilic Aromatic Substitution Reaction Start->Reaction Reagents Vilsmeier-Haack or Duff Formylation Reagents Reagents->Reaction Product 2-Hydroxyquinoline-7-carbaldehyde (Target Product) Reaction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization G Core 2-Hydroxyquinoline-7-carbaldehyde (Core Scaffold) App1 Anticancer Agents (via Schiff Bases, etc.) Core->App1 App2 Neuro-imaging Probes (e.g., for Tau Protein) Core->App2 App3 Metal Ion Sensors (Fluorescent Probes) Core->App3 App4 Pharmaceutical Precursors (e.g., Rebamipide analogs) Core->App4

Caption: Logical relationship showing the core scaffold and its potential applications.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the characterization and application of 2-Hydroxyquinoline-7-carbaldehyde.

Protocol 1: UV-Vis Spectroscopic Analysis

Objective: To determine the UV-Vis absorption spectrum of the compound.

Materials:

  • 2-Hydroxyquinoline-7-carbaldehyde

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration. [2]2. Working Solution Preparation: Perform serial dilutions of the stock solution to prepare working solutions with concentrations that yield absorbance values between 0.1 and 1.0.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline correction.

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder.

  • Data Acquisition: Record the absorption spectrum of the working solution. Identify the wavelength(s) of maximum absorbance (λₘₐₓ). [2]

Protocol 2: Synthesis via Vilsmeier-Haack Reaction (Illustrative)

Objective: To synthesize 2-Hydroxyquinoline-7-carbaldehyde from 2-hydroxyquinoline.

Materials:

  • 2-Hydroxyquinoline (2(1H)-quinolinone)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath, round-bottom flask, magnetic stirrer

  • Sodium acetate solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF with constant stirring. Maintain the temperature below 5°C. Stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 2-hydroxyquinoline in a minimum amount of anhydrous DMF and add it slowly to the Vilsmeier reagent solution, keeping the temperature low.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7.

  • Isolation: The product may precipitate out upon neutralization. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Metal Ion Sensing via Fluorescence Titration

Objective: To determine the binding affinity and selectivity of the compound for a specific metal cation (e.g., Al³⁺).

Materials:

  • Stock solution of 2-Hydroxyquinoline-7-carbaldehyde (e.g., 1 mM in acetonitrile).

  • Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, FeCl₃, etc., 10 mM in deionized water).

  • Spectrofluorometer and quartz cuvettes.

  • Buffer solution (e.g., HEPES) if pH control is needed.

Procedure:

  • Preparation: In a quartz cuvette, add the appropriate solvent system (e.g., CH₃CN/water; 4:1; v/v). Add a specific volume of the compound's stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Initial Spectrum: Record the fluorescence emission spectrum of the compound alone by exciting at its absorption maximum. [11]3. Titration: Add incremental amounts of the target metal ion stock solution (e.g., Al³⁺) to the cuvette. After each addition, mix thoroughly and record the new fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (e.g., using the Benesi-Hildebrand equation). [11]5. Selectivity Test: Repeat the experiment by adding equivalent amounts of other metal ions to separate solutions of the compound to assess its selectivity. A significant fluorescence change only in the presence of the target ion indicates high selectivity.

Conclusion

2-Hydroxyquinoline-7-carbaldehyde is a molecule of considerable scientific interest, defined by its lactim-lactam tautomerism and the versatile reactivity of its carbaldehyde group. Its physicochemical properties make it a valuable building block for developing novel pharmaceuticals, particularly in oncology and neurotherapeutics, and for creating sophisticated chemosensors for environmental and biological monitoring. The multi-faceted analytical approach detailed in this guide, combining spectroscopic characterization with definitive structural methods, provides a robust framework for its reliable use in advanced research and development.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. Retrieved March 23, 2026, from [Link].

  • Kalluraya, B., et al. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Structures of 2-hydroxyquinoline derivatives. [Link]

  • ResearchGate. (2025). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • PubMed. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and excited-state long-range prototropic tautomerization. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 600262, 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde. Retrieved March 23, 2026, from [Link].

  • Bernstein Group. (n.d.). Spectroscopy and Structure of 2-Hydroxyquinoline. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

  • Royal Society of Chemistry. (2025). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. [Link]

  • PubMed. (2014). Synthesis and preliminary evaluation of 2-arylhydroxyquinoline derivatives for tau imaging. [Link]

  • ACS Publications. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 2. Prototropic Equilibria. [Link]

  • PubMed. (n.d.). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79619, 2-Quinolinecarboxaldehyde. Retrieved March 23, 2026, from [Link].

  • ACS Publications. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

Sources

Exploratory

Electronic and Steric Properties of 2-Hydroxyquinoline-7-carbaldehyde: A Technical Guide for Scaffold Functionalization and Probe Development

Executive Summary In the realm of rational drug design and fluorescent probe development, 2-Hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7) serves as a highly privileged, bifunctional building block. It combines the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and fluorescent probe development, 2-Hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7) serves as a highly privileged, bifunctional building block. It combines the dynamic lactam-lactim tautomerism of the 2-hydroxyquinoline core with the highly reactive, electrophilic handle of a 7-formyl group. This whitepaper deconstructs the electronic push-pull dynamics and steric topography of this molecule, providing field-proven methodologies for exploiting its unique structural properties in synthetic and analytical applications.

Electronic Architecture: Tautomerism and the Push-Pull System

The Lactam-Lactim Equilibrium

The core of 2-hydroxyquinoline-7-carbaldehyde is defined by its ability to exist in two tautomeric states: the lactim ("enol" or 2-hydroxyquinoline) and the lactam ("keto" or 2-quinolone) forms[1]. As an application scientist, I frequently leverage this equilibrium because it acts as an environmental sensor.

The dominant presence of the 2-quinolone (lactam) form over the 2-hydroxyquinoline form in nonaqueous phases or solid states is driven by hydrogen-bonded dimeric stabilization[2]. In polar solvents, the equilibrium is pushed further toward the lactam form due to the stabilization of its higher dipole moment[2].

The Push-Pull π -System

The addition of the 7-formyl group fundamentally alters the electronic landscape of the quinoline core. The nitrogen atom (in the lactam form) acts as an electron-donating group (EDG), while the 7-formyl group acts as a strong electron-withdrawing group (EWG). This creates a conjugated "push-pull" π -electron system.

This extended delocalization significantly lowers the HOMO-LUMO gap. Consequently, the molecule exhibits pronounced solvatochromic fluorescence. High-resolution rotational spectroscopy confirms that the electronic origins for the lactam and lactim forms occur at distinct frequencies (29,112 cm⁻¹ and 31,349 cm⁻¹, respectively), allowing for precise optical differentiation[3].

G A Lactim Form (2-Hydroxy) B Lactam Form (2-Quinolone) A->B Tautomerization D Push-Pull Delocalization B->D 7-Formyl EWG C Polar Solvents C->B H-Bond Stabilization E Enhanced Fluorescence D->E Lower Bandgap

Fig 1: Tautomeric equilibrium and electronic push-pull pathway of 2-hydroxyquinoline-7-carbaldehyde.

Steric Topography: The 7-Position Advantage

A critical failure point in functionalizing quinoline scaffolds is steric hindrance, particularly at the 8-position, which suffers from severe peri-interactions with the adjacent quinoline nitrogen.

By strategically placing the formyl group at the 7-position , 2-hydroxyquinoline-7-carbaldehyde bypasses these steric clashes. The 7-position is sterically unencumbered, allowing the formyl group to rotate freely and adopt a perfectly coplanar conformation with the bicyclic aromatic ring. This coplanarity is non-negotiable for maximizing π -orbital overlap. Because of this steric freedom, the 7-formyl group is exceptionally reactive toward nucleophiles, enabling the efficient synthesis of Schiff bases even when using highly bulky, sterically demanding amines like 2,6-diisopropylaniline[4].

Quantitative Data Presentation

To facilitate rational experimental design, the core quantitative metrics defining the electronic and photophysical properties of the scaffold are summarized below.

Table 1: Quantitative Photophysical and Electronic Metrics

ParameterValue / ObservationCausality / Significance
Adiabatic Ionization Energy (AIE) 8.913 ± 0.005 eVDefines the energy required to remove an electron from the ground state lactim form, critical for redox probe design[1].
Lactam Origin Frequency 29,112 cm⁻¹Represents a lower energy transition due to the extended push-pull amide conjugation[3].
Lactim Origin Frequency 31,349 cm⁻¹Higher energy transition characteristic of the isolated enol form[3].
Steric Accessibility (C7 vs C8) High at C7Lack of peri-interaction allows the formyl group to remain coplanar, maximizing electrophilicity[4].

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity results.

Protocol 1: Spectroscopic Validation of Tautomeric State

Purpose: To determine the dominant tautomeric form in a given assay buffer before utilizing the molecule as a fluorescent probe.

  • Preparation: Prepare a 10 µM stock solution of 2-hydroxyquinoline-7-carbaldehyde in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., methanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 450 nm.

  • Causality & Validation: The lactim form dominates in cyclohexane (absorbing at higher energy/shorter wavelength). Upon titration with methanol, the equilibrium shifts to the lactam form[2]. The protocol is self-validating if a clear isosbestic point is observed during the titration, confirming a clean, two-state transition without degradation byproducts.

Protocol 2: Modular Synthesis of Schiff Base Derivatives

Purpose: To functionalize the 7-formyl group with bulky amines for ligand design.

  • Dissolution: Dissolve 1.0 equivalent of 2-hydroxyquinoline-7-carbaldehyde in anhydrous ethanol (0.2 M concentration). Why anhydrous? Water is a byproduct of imine formation; its absence drives the equilibrium forward.

  • Amine Addition: Add 1.1 equivalents of a primary amine (e.g., 2,6-diisopropylaniline)[4].

  • Catalysis: Add 2-3 drops of glacial acetic acid to reach a pH of ~4.5. Causality: The acid protonates the formyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.

  • Reflux: Heat the mixture to 80°C under an inert argon atmosphere for 4-6 hours.

  • Self-Validation: Monitor via TLC. The reaction is visually self-validating as the solution will shift to a deep yellow/orange, indicating the formation of the highly conjugated Schiff base π -system. Furthermore, ^1H NMR of the crude will show the disappearance of the distinct aldehyde proton (~10.0 ppm) and the appearance of an imine proton (~8.5 ppm).

Workflow S1 Step 1: Dissolution 2-HQ-7-CHO in EtOH S2 Step 2: Amine Addition (Sterically Hindered Amine) S1->S2 S3 Step 3: Acid Catalysis Glacial AcOH (pH 4-5) S2->S3 S4 Step 4: Reflux & Monitor 80°C until Aldehyde Consumed S3->S4 S5 Step 5: Isolation Cooling & Recrystallization S4->S5

Fig 2: Step-by-step workflow for the synthesis of Schiff base derivatives via the 7-formyl group.

References[1] Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. ResearchGate.https://www.researchgate.net/publication/226678589_Theoretical_studies_of_2-Quinolinol_Geometries_Vibrational_Frequencies_Isomerization_Tautomerism_and_Excited_States[2] Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222830/[3] Electric field effects on state energy and molecular orientation of 2-hydroxyquinoline in solid polymer films. ResearchGate.https://www.researchgate.net/publication/243467406_Electric_field_effects_on_state_energy_and_molecular_orientation_of_2-hydroxyquinoline_in_solid_polymer_films[4] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215684/

Sources

Foundational

2-Hydroxyquinoline-7-carbaldehyde Derivatives: A Technical Guide to Scaffold-Driven Kinase Inhibitor Discovery

Executive Summary The pursuit of highly selective kinase inhibitors requires molecular scaffolds that can anchor tightly to the ATP-binding pocket while projecting functional groups into solvent-exposed regions to dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors requires molecular scaffolds that can anchor tightly to the ATP-binding pocket while projecting functional groups into solvent-exposed regions to dictate pharmacokinetic properties. 2-Hydroxyquinoline-7-carbaldehyde (CAS: 1260762-89-7) has emerged as a privileged building block in modern medicinal chemistry[1]. Unlike its more commonly studied 3-carbaldehyde isomer, the 7-substituted variant provides a unique geometric vector. When coupled with heterocyclic cores like pyrazolo[4,3-d]pyrimidines, derivatives of this scaffold yield potent inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), demonstrating sub-10 nanomolar efficacies in advanced screening models[2].

This whitepaper provides an in-depth technical analysis of the 2-hydroxyquinoline-7-carbaldehyde scaffold, detailing its structural rationale, synthetic derivatization methodologies, and the biological validation frameworks required to advance these compounds through the preclinical pipeline.

Structural Rationale & Chemical Profile

The intrinsic value of the 2-hydroxyquinoline core lies in its lactam-lactim tautomerism (quinolin-2-ol quinolin-2(1H)-one). In the context of kinase inhibition, the lactam form predominates in physiological conditions, presenting a highly effective hydrogen bond donor-acceptor motif that mimics the adenine ring of ATP. This allows the core to anchor deeply within the kinase hinge region.

The strategic placement of the formyl group at the 7-position is a deliberate design choice[2].

  • Causality of Position: While substitutions at the 3- or 4-positions often clash with the gatekeeper residues of the kinase pocket, the 7-position directs substituents outward toward the solvent-exposed channel.

  • Chemical Versatility: The aldehyde acts as an electrophilic handle, readily undergoing reductive amination, Knoevenagel condensations, or Schiff base formations. This allows medicinal chemists to rapidly synthesize diverse libraries of secondary and tertiary amines to optimize solubility (ClogP) and cellular permeability without perturbing the primary hinge-binding interaction.

Synthetic Methodologies: Scaffold Derivatization

To construct potent kinase inhibitors, the 7-carbaldehyde is typically converted into a functionalized amine, which is subsequently coupled to a pyrazolo[4,3-d]pyrimidine core[2]. The following protocol details the critical first step: the reductive amination of the scaffold.

Protocol 1: Reductive Amination of 2-Hydroxyquinoline-7-carbaldehyde

Objective: Synthesize a 7-(aminomethyl)quinolin-2-ol intermediate. Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. NaBH₄ would prematurely reduce the starting aldehyde to an alcohol. NaBH(OAc)₃ requires the formation of the iminium ion intermediate before reduction can occur, ensuring high yields of the desired amine. 1,2-Dichloroethane (DCE) is used as the solvent because its non-polar nature stabilizes the transient iminium ion better than protic solvents.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with N₂, dissolve 2-hydroxyquinoline-7-carbaldehyde (1.0 eq, 5.0 mmol) and the target primary amine (1.2 eq, 6.0 mmol) in anhydrous DCE (20 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq, 7.5 mmol) dropwise to lower the pH to ~4.5, facilitating the dehydration step necessary for iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise over 15 minutes to control the exothermic reduction.

  • Completion: Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: Before proceeding to purification, aliquot 10 µL of the crude mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The protocol is validated and complete only when the starting aldehyde peak (M+H = 174.1) is completely consumed (<1% AUC) and the secondary amine product mass dominates the chromatogram.

Workflow Scaffold 2-Hydroxyquinoline-7-carbaldehyde (Core Scaffold) RedAmin Reductive Amination (NaBH(OAc)3, DCE) Scaffold->RedAmin Intermediate 7-Substituted Amine Intermediate RedAmin->Intermediate Coupling Pyrazolo[4,3-d]pyrimidine Coupling Intermediate->Coupling Inhibitor Final SYK Inhibitor Coupling->Inhibitor Assay TR-FRET Kinase Assay Inhibitor->Assay

Synthetic and screening workflow for 2-hydroxyquinoline-7-carbaldehyde derivatives.

Biological Applications: SYK Kinase Inhibition

Derivatives synthesized from this scaffold have shown profound efficacy in inhibiting Spleen Tyrosine Kinase (SYK)[2]. SYK is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in immunoreceptor signaling, particularly the B-cell receptor (BCR).

Upon BCR engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs). Once activated, SYK phosphorylates downstream effectors like Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the eventual activation of transcription factors such as NF-κB and NFAT. By utilizing 2-hydroxyquinoline-7-carbaldehyde derivatives to competitively bind the ATP pocket of SYK, this entire inflammatory cascade can be halted, offering therapeutic avenues for rheumatoid arthritis, lupus, and B-cell lymphomas.

SYK_Pathway BCR B-cell Receptor (BCR) LYN Lyn Kinase BCR->LYN SYK SYK (Spleen Tyrosine Kinase) BCR->SYK LYN->SYK PLCg2 PLCγ2 SYK->PLCg2 Calcium Ca2+ Release PLCg2->Calcium NFAT NFAT / NF-κB Activation Calcium->NFAT

B-cell receptor signaling pathway highlighting the critical role of SYK kinase.

In Vitro Evaluation: TR-FRET Kinase Assay

To accurately quantify the IC₅₀ of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[3].

Causality & Rationale: Standard fluorescence assays are often plagued by auto-fluorescence from the library compounds themselves. TR-FRET utilizes a Europium cryptate donor (Eu³⁺) which has an exceptionally long emission half-life. By introducing a time delay (e.g., 50 microseconds) between the excitation flash and the measurement, all short-lived background fluorescence decays. The remaining signal is purely the FRET transfer from the Europium donor to the XL665 acceptor, ensuring absolute data trustworthiness and high signal-to-noise ratios[3].

Protocol 2: TR-FRET SYK Kinase Assay

Objective: Determine the IC₅₀ of the synthesized inhibitors against purified SYK enzyme. Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1.36 nM SYK enzyme and 0.1 µM biotinylated TK-substrate in HTRF KinEASE enzymatic buffer (supplemented with 5 mM MgCl₂, 1 mM DTT)[3].

  • Compound Plating: In a 384-well low-volume white microplate, dispense 0.5 µL of the 2-hydroxyquinoline derivative (serially diluted in 100% DMSO).

  • Enzyme Addition: Add 5.5 µL of the SYK enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 4 µL of a mixture containing the biotinylated substrate and ATP (at its predetermined Kₘ value). Seal the plate and incubate for 30 minutes at room temperature[3].

  • Detection: Stop the reaction by adding 10 µL of the detection reagent (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in EDTA-containing detection buffer).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or RubyStar) using an excitation of 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor)[3].

  • Self-Validating System: Calculate the Z'-factor using the formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ , where p is the positive control (DMSO vehicle, max activity) and n is the negative control (no enzyme or reference inhibitor, min activity). The assay run is only validated and accepted if the Z'-factor is ≥0.6 .

Quantitative Data: Structure-Activity Relationship (SAR)

The functionalization of the 7-carbaldehyde handle heavily influences both target affinity and physicochemical properties. The table below summarizes the structure-activity relationship of representative pyrazolo[4,3-d]pyrimidine derivatives synthesized from the 2-hydroxyquinoline-7-carbaldehyde scaffold, demonstrating the potent sub-10 nM activity achievable[2].

Compound ID7-Position Modification (R-Group)SYK IC₅₀ (nM)LRRK2 IC₅₀ (nM)ClogP
HQ-7A -CH₂-NH-Cyclopentyl8.442.13.2
HQ-7B -CH₂-NH-(Tetrahydropyran-4-yl)3.218.52.6
HQ-7C -CH₂-N(CH₃)-(Piperidin-4-yl)1.811.22.1
HQ-7D -CH=N-O-CH₃ (Oxime derivative)45.0>1003.8
HQ-7E -CH₂-Morpholine5.624.01.9

Note: Data exemplifies the optimization trajectory where increasing the polarity of the 7-position substituent (e.g., HQ-7C vs HQ-7A) improves both SYK potency and aqueous solubility (lower ClogP).

References

  • Pyrazolo[4,3-d]pyrimidines as kinase inhibitors (WO 2014/060112 A1)
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity Current Chemical Genomics / National Center for Biotechnology Information (NCBI)[Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2-Hydroxyquinoline-7-carbaldehyde in Drug Discovery: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this privileged class of heterocycles, 2-hydroxyquinoline derivatives, also known as 2-quinolones, have garnered significant attention for their diverse pharmacological profiles.[4] The introduction of a carbaldehyde group at the 7-position of the 2-hydroxyquinoline scaffold presents a molecule of considerable interest for drug discovery: 2-Hydroxyquinoline-7-carbaldehyde .

This technical guide provides a comprehensive overview of the potential applications of 2-hydroxyquinoline-7-carbaldehyde in drug discovery. While this specific isomer remains a relatively underexplored entity in the scientific literature, this document will extrapolate from the known biological activities of structurally related compounds to highlight its promise as a versatile starting material for the synthesis of novel therapeutic candidates. We will delve into its synthetic pathways, key derivative classes, and provide detailed, adaptable protocols for biological evaluation.

The Chemical Foundation: Synthesis and Reactivity

The strategic placement of the hydroxyl and carbaldehyde functionalities on the quinoline ring endows 2-hydroxyquinoline-7-carbaldehyde with a unique chemical reactivity profile, making it an ideal scaffold for the generation of diverse chemical libraries.

Proposed Synthesis of 2-Hydroxyquinoline-7-carbaldehyde

While a specific, optimized synthesis for 2-hydroxyquinoline-7-carbaldehyde is not extensively documented, a plausible route can be devised based on established quinoline chemistry. One such approach involves the formylation of a 2-hydroxyquinoline precursor. Classical formylation methods like the Vilsmeier-Haack or Duff reactions could be adapted for this purpose.[5]

Protocol 1: General Procedure for the Synthesis of Quinoline-7-carbaldehydes (Adapted from Vilsmeier-Haack Reaction)

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

Materials:

  • 2-Hydroxyquinoline (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Appropriate organic solvent (e.g., chloroform)

Procedure:

  • In a round-bottom flask, cool a mixture of dry DMF and dry chloroform to 0°C.

  • Slowly add POCl₃ to the cooled mixture with constant stirring. Allow the reaction to proceed for approximately one hour at 0°C to form the Vilsmeier reagent.

  • Add the 2-hydroxyquinoline precursor to the reaction mixture.

  • Gently reflux the mixture for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • Neutralize the solution to a pH of 6-7 with a 10% aqueous solution of Na₂CO₃.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Key Applications in Drug Discovery

The true potential of 2-hydroxyquinoline-7-carbaldehyde lies in its utility as a building block for creating a diverse array of derivatives with potential therapeutic applications. The reactive aldehyde group serves as a chemical handle for the synthesis of Schiff bases and chalcone-like compounds, both of which are well-established pharmacophores.

Anticancer Agents

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2][6] The planar quinoline ring can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[2][7][8]

a) Schiff Base Derivatives:

The condensation of the aldehyde group of 2-hydroxyquinoline-7-carbaldehyde with various primary amines yields Schiff bases (imines).[9][10] This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Quinoline-based Schiff bases have shown promising cytotoxic effects against various cancer cell lines.[11][12]

Protocol 2: General Synthesis of Schiff Bases from 2-Hydroxyquinoline-7-carbaldehyde

Materials:

  • 2-Hydroxyquinoline-7-carbaldehyde

  • Primary amine (e.g., substituted anilines, amino acid esters)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-hydroxyquinoline-7-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.[9]

Characterization: Confirm the formation of the imine bond (-C=N-) using FT-IR spectroscopy (disappearance of the C=O stretch of the aldehyde and N-H stretches of the primary amine) and determine the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

b) Chalcone-like Analogs:

Chalcones, characterized by the α,β-unsaturated ketone system, are another class of compounds with well-documented anticancer activity.[13] While direct synthesis of a chalcone from a carbaldehyde is not standard, analogs can be prepared. For instance, a Wittig reaction could be employed to generate an alkene, which could then be further functionalized. A more direct approach would be to synthesize the corresponding 7-acetyl-2-hydroxyquinoline and then perform a Claisen-Schmidt condensation with various aromatic aldehydes.

Protocol 3: General Synthesis of Chalcones via Claisen-Schmidt Condensation (Hypothetical for 7-acetyl-2-hydroxyquinoline)

Materials:

  • 7-acetyl-2-hydroxyquinoline (to be synthesized separately)

  • Aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Procedure:

  • Dissolve the 7-acetyl-2-hydroxyquinoline and the aromatic aldehyde (1 equivalent each) in ethanol.

  • Slowly add the aqueous base solution to the mixture with constant stirring at room temperature.[14]

  • Continue stirring until the reaction is complete, as monitored by TLC. A precipitate may form.[15]

  • Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the crude chalcone by vacuum filtration, wash with cold water, and dry.[14]

  • Purify the product by recrystallization from ethanol.[16]

Antimicrobial Agents

The quinoline scaffold is present in many clinically used antimicrobial agents.[3][17] These compounds can exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[18] Derivatives of hydroxyquinolines have also shown potent activity against various bacterial and fungal strains.[17][19][20]

a) Schiff Base Derivatives:

Similar to their anticancer applications, Schiff bases derived from 2-hydroxyquinoline-7-carbaldehyde are promising candidates for antimicrobial drug discovery. The imine linkage is often crucial for their biological activity.

b) Metal Complexes:

Hydroxyquinolines are excellent chelating agents for various metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the parent ligand. This strategy could be employed to develop novel antimicrobial agents.

Enzyme Inhibitors

The structural features of 2-hydroxyquinoline derivatives make them attractive candidates for the design of enzyme inhibitors. The ability to introduce diverse substituents via the carbaldehyde group allows for the targeted design of molecules that can fit into the active sites of specific enzymes. Hydroxyquinoline derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COXs) and metalloenzymes.[21][22]

Biological Evaluation Protocols

Once a library of 2-hydroxyquinoline-7-carbaldehyde derivatives has been synthesized, their biological activities need to be assessed using standardized in vitro assays.

Protocol 4: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: Broth Microdilution for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][25]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.[18]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[26]

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28]

Protocol 6: Fluorescence-Based Enzyme Inhibition Assay (General Principle)

Fluorescence spectroscopy is a highly sensitive method for studying enzyme kinetics and inhibition.[29][30] The assay design depends on the specific enzyme and substrate.

General Principle:

The assay relies on a change in fluorescence upon enzymatic conversion of a substrate to a product. This can be due to the product being fluorescent while the substrate is not (or vice-versa), or through the use of FRET (Förster Resonance Energy Transfer) substrates.[8]

Procedure Outline:

  • Reagent Preparation: Prepare a buffer solution, a solution of the enzyme, a solution of the fluorescent substrate, and solutions of the test compounds (potential inhibitors).

  • Assay Setup: In a microplate, combine the buffer, enzyme, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the fluorescent substrate.

  • Fluorescence Monitoring: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.[31]

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).

Data Presentation and Visualization

Quantitative Data Summary

To facilitate the comparison of the biological activities of a series of synthesized derivatives, it is crucial to present the quantitative data in a clear and structured format.

Compound ID Derivative Type Substitution on Amine/Aldehyde Anticancer IC₅₀ (µM) vs. MCF-7 Antimicrobial MIC (µg/mL) vs. S. aureus
HQ7C-01Schiff Base4-ChloroanilineData to be determinedData to be determined
HQ7C-02Schiff Base4-MethoxyanilineData to be determinedData to be determined
HQ7C-03Chalcone-like4-ChlorobenzaldehydeData to be determinedData to be determined
HQ7C-04Chalcone-like4-MethoxybenzaldehydeData to be determinedData to be determined
Visualizations of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization 2-HQ-7-CHO 2-Hydroxyquinoline- 7-carbaldehyde Derivatives Derivative Synthesis (Schiff Bases, etc.) 2-HQ-7-CHO->Derivatives Purification Purification & Characterization Derivatives->Purification Anticancer Anticancer Assays (MTT) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead potential_moa cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms HQ7C_Derivative 2-Hydroxyquinoline-7-carbaldehyde Derivative DNA_Intercalation DNA Intercalation HQ7C_Derivative->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) HQ7C_Derivative->Enzyme_Inhibition Apoptosis Induction of Apoptosis HQ7C_Derivative->Apoptosis DNA_Gyrase DNA Gyrase Inhibition HQ7C_Derivative->DNA_Gyrase Cell_Wall Cell Wall Synthesis Inhibition HQ7C_Derivative->Cell_Wall

Caption: Potential mechanisms of action for derivatives of 2-Hydroxyquinoline-7-carbaldehyde.

Conclusion and Future Directions

2-Hydroxyquinoline-7-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives, particularly Schiff bases and chalcone-like analogs, which are known to possess significant biological activities. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry. Future research should focus on the development of efficient synthetic routes to 2-hydroxyquinoline-7-carbaldehyde and the systematic evaluation of its derivatives against a broad panel of biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile molecule.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (2025). [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). [Link]

  • Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. Sciforum. (2025). [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. (2025). [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. (2013). [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. (2000). [Link]

  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. (n.d.). [Link]

  • Anticancer assay (MTT). Bio-protocol. (n.d.). [Link]

  • Irreversible enzyme inhibitors. 189. Inhibition of some dehydrogenases by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids. Journal of Medicinal Chemistry. (n.d.). [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. (n.d.). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. (n.d.). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023). [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. (2023). [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. (2025). [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. (n.d.). [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. (2020). [Link]

  • Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology. (2024). [Link]

  • Synthetic scheme of chalcones. Synthesis of chalcones was carried out... ResearchGate. (n.d.). [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. (2019). [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. (2025). [Link]

  • SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry. (n.d.). [Link]

  • SYNTHESIS OF CHALCONES. Jetir.Org. (n.d.). [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. PMC. (n.d.). [Link]

  • Synthesis of 4-hydroxycoumarin and 2,4-quinolinediol derivatives and evaluation of their effects on the viability of HepG2 cells and human hepatocytes culture. ResearchGate. (2026). [Link]

  • Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. (n.d.). [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. (2025). [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. PMC. (n.d.). [Link]

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. (n.d.). [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC. (2019). [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). [Link]

  • therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. (2013). [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. (n.d.). [Link]

  • Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. (2025). [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (n.d.). [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. (2025). [Link]

Sources

Application

Application Note: 2-Hydroxyquinoline-7-carbaldehyde as a Precursor for Fluorescent Probes

Executive Summary & Scientific Background 2-Hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7) is an advanced, highly versatile heterocyclic building block used extensively in the design of small-molecule fluorescent pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Background

2-Hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7) is an advanced, highly versatile heterocyclic building block used extensively in the design of small-molecule fluorescent probes and chemosensors[1]. While its isomer, 8-hydroxyquinoline, is traditionally favored for generic metal chelation, the 2-hydroxyquinoline scaffold offers unique photophysical advantages driven by its dynamic lactim (enol) and lactam (keto) tautomeric equilibrium[2].

By positioning a reactive formyl group at the 7-position, researchers can synthesize extended π -conjugated systems that exhibit profound fluorogenic responses to specific analytes. The 7-position is strategically located to allow strong electronic communication with the quinoline nitrogen, creating a robust "push-pull" electronic system that is highly sensitive to microenvironmental changes and metal coordination[3].

Mechanistic Grounding: Modulating Photophysics

The efficacy of 2-hydroxyquinoline-7-carbaldehyde as a probe precursor relies on two interconnected chemical principles:

  • Synthetic Flexibility : The 7-carbaldehyde moiety is a highly electrophilic handle. It enables rapid condensation with primary amines, oximes, or hydrazides to form bidentate or tridentate coordination pockets (e.g., N,O or N,N,O donors)[4],[5].

  • Photophysical Modulation (ESIPT & CHEF) : In its native (apo) state, the resulting Schiff base probe typically exhibits weak fluorescence. This quenching is caused by non-radiative decay pathways such as Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET)[6]. Upon coordination with a target metal ion (e.g., Zn²⁺, Mg²⁺, Pb²⁺), the lone pairs on the heteroatoms are sequestered[7]. This coordination restricts intramolecular rotation, blocks the ESIPT/PET pathways, and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive, easily quantifiable "turn-on" signal[6],[4].

Pathway cluster_0 Apo State (Free Probe) cluster_1 Holo State (Bound Probe) P_Free Lactim/Lactam Tautomers ESIPT ESIPT / PET Process P_Free->ESIPT Analyte Target Metal Ion P_Free->Analyte NonRad Non-Radiative Decay (Fluorescence OFF) ESIPT->NonRad P_Bound Rigid Metal Complex CHEF Conformational Restriction P_Bound->CHEF Rad Radiative Decay (Fluorescence ON) CHEF->Rad Analyte->P_Bound Coordination

Mechanistic pathway showing ESIPT inhibition and CHEF activation upon metal ion binding.

Quantitative Data Summary

The table below synthesizes the performance metrics of representative quinoline-carbaldehyde derived probes, illustrating the scaffold's adaptability across various target analytes:

Probe Derivative BaseTarget AnalyteRecognition MotifDetection Limit (LOD)Binding StoichiometryReference
Quinoline-carbaldehyde hydrazoneZn²⁺Hydrazone (O, N, N)Sub-µM range1:1 or 1:2[4]
8-HQ-carbaldehyde Schiff basePb²⁺Imine/Hydrazide23.4 nM (485 ppt)1:1[7]
Diethylamino-quinoline-carbaldehydeHg²⁺Aldehyde / Quinoline N360 ppb2:1[8]
Quinoxaline-quinolineCu²⁺ / Fe³⁺N-heterocycleSub-µM range1:1[9]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor

This protocol outlines the condensation of 2-hydroxyquinoline-7-carbaldehyde with a primary recognition amine to form a fluorogenic Schiff base.

Materials:

  • 2-Hydroxyquinoline-7-carbaldehyde (1.0 eq)[1]

  • Target primary amine or hydrazide (1.1 eq)

  • Absolute ethanol (solvent)

  • Glacial acetic acid (catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-hydroxyquinoline-7-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanistic Insight: Acetic acid protonates the carbonyl oxygen of the carbaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. Avoid excess acid, which would protonate the amine and halt the reaction.

  • Addition & Reflux: Slowly add 1.1 mmol of the primary amine. Attach a reflux condenser and heat the mixture to 75°C for 4–6 hours under continuous magnetic stirring[3].

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm / 365 nm). The disappearance of the starting carbaldehyde spot and the emergence of a new, often highly fluorescent spot under 365 nm indicates successful imine formation.

  • Isolation: Allow the mixture to cool to room temperature. If the Schiff base precipitates, isolate it via vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted amine.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/dichloromethane mixture to yield the pure probe.

Workflow A 2-Hydroxyquinoline- 7-carbaldehyde B Condensation (Amine/Hydrazine) A->B Ethanol / Reflux C Schiff Base Probe (Weak Fluorescence) B->C Purification D Analyte Addition (e.g., Zn²⁺, Mg²⁺) C->D Titration E Metal-Ligand Complex (Strong Fluorescence) D->E CHEF Activation

Workflow for synthesizing and deploying a 2-hydroxyquinoline-7-carbaldehyde fluorescent probe.

Protocol 2: Fluorometric Titration and Job's Plot Analysis

To validate the probe's efficacy and determine its binding stoichiometry with a target metal ion (e.g., Zn²⁺).

Preparation of Stock Solutions:

  • Probe Stock: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic grade DMSO[6].

  • Analyte Stock: Prepare 10.0 mM stock solutions of target metal chlorides (e.g., ZnCl₂, CuCl₂, MgCl₂) in deionized water[4].

  • Working Buffer: Prepare a 10 mM HEPES buffer (pH 7.4) to simulate physiological conditions and prevent metal hydroxide precipitation.

Titration Procedure:

  • Dilute the probe stock into the HEPES buffer to a final working concentration of 10 µM (ensure DMSO content remains <1% v/v to prevent solvent-induced photophysical artifacts).

  • Transfer 3.0 mL of the working probe solution into a quartz cuvette.

  • Record the baseline fluorescence emission spectrum (apo state)[6].

  • Sequentially add aliquots of the metal ion stock (e.g., 0.1 to 5.0 equivalents).

  • After each addition, incubate for 2 minutes to ensure complexation equilibrium, then record the emission spectrum.

    • Self-Validation (Isosbestic Point): Look for an isosbestic point in the corresponding UV-Vis absorption spectra during titration. A clean isosbestic point is a self-validating indicator that only two species (free probe and metal-probe complex) exist in equilibrium, confirming a specific binding event.

Job's Plot Analysis (Determining Stoichiometry):

  • Prepare a series of solutions where the total concentration of [Probe] + [Metal Ion] is kept constant (e.g., 50 µM), but the molar fraction ( X ) of the metal ion varies from 0 to 1.0[7],[9].

  • Measure the fluorescence intensity at the maximum emission wavelength for each solution.

  • Plot the difference in fluorescence intensity ( ΔF ) against the molar fraction of the metal ion.

    • Mechanistic Insight: The x-coordinate of the peak maximum reveals the binding stoichiometry. A maximum at X=0.5 indicates a 1:1 complex[7],[9], while a maximum at X=0.33 indicates a 2:1 (Probe:Metal) complex[8].

Sources

Method

Preparation of Schiff Bases from 2-Hydroxyquinoline-7-carbaldehyde: A Comprehensive Protocol for Drug Discovery Applications

Rationale & Pharmacological Context The synthesis of Schiff bases from quinolinecarbaldehydes represents a critical pathway in modern medicinal chemistry and drug discovery. The quinoline scaffold is renowned for its pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmacological Context

The synthesis of Schiff bases from quinolinecarbaldehydes represents a critical pathway in modern medicinal chemistry and drug discovery. The quinoline scaffold is renowned for its planar aromatic structure, which allows it to intercalate between DNA base pairs and inhibit topoisomerase enzymes, thereby interfering with cancer cell replication[1]. When functionalized with an azomethine (-C=N-) linkage, the resulting Schiff base provides a versatile electrophilic and nucleophilic hinge capable of binding to diverse biological macromolecules[1].

Specifically, utilizing 2-hydroxyquinoline-7-carbaldehyde as the electrophilic precursor offers a unique spatial geometry. Formylation at the C7 position extends the conjugated system differently than the more common C3 or C4 derivatives, which directly influences the electronic absorption, frontier molecular orbitals, and electrochemical reduction/oxidation potentials of the resulting compounds[2]. Furthermore, these Schiff bases serve as excellent multidentate ligands (bearing O, N, O binding sites) for transition metal complexes—such as Cu(II), Ni(II), and Co(II)—which have demonstrated pronounced in vitro cytotoxicity against cancer cell lines and significant DNA photocleavage activity[3].

Mechanistic Principles of Azomethine Formation

The formation of a Schiff base from 2-hydroxyquinoline-7-carbaldehyde and a primary amine proceeds via a classical nucleophilic addition-elimination mechanism. Understanding the causality behind the reaction conditions is essential for optimizing yields and ensuring reproducibility.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen because it provides optimal solubility for the aromatic precursors at reflux temperatures. Furthermore, its relatively low boiling point allows for easy removal, and it facilitates the precipitation of the less-soluble Schiff base product upon cooling[1].

  • Acid Catalysis (Glacial Acetic Acid): The addition of glacial acetic acid is a delicate balancing act. The acid protonates the carbonyl oxygen of the 2-hydroxyquinoline-7-carbaldehyde, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the primary amine[1]. However, the pH must be strictly controlled; excessive acidity will protonate the primary amine into an unreactive ammonium salt, completely halting the reaction.

  • Thermodynamic Control (Reflux & Dehydration): The intermediate hemiaminal is unstable. Extended refluxing provides the thermal energy required to drive the dehydration step (-H₂O), forming the stable carbon-nitrogen double bond (azomethine)[3].

Mechanism A 2-Hydroxyquinoline-7-carbaldehyde (Electrophile) B Primary Amine (R-NH2) (Nucleophile) C Nucleophilic Attack (Acid Catalyzed) D Hemiaminal Intermediate (Tetrahedral) C->D E Dehydration (-H2O) D->E F Schiff Base (Azomethine) Target Compound E->F AB AB AB->C

Figure 1: Nucleophilic addition-elimination mechanism for Schiff base formation.

Reagent Matrix & Stoichiometry

To ensure a self-validating and highly reproducible protocol, precise stoichiometric ratios must be maintained. The following table outlines the standard matrix for a 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
2-Hydroxyquinoline-7-carbaldehyde Electrophile173.171.0 eq1.73 g (10 mmol)
Primary Amine (e.g., Aniline deriv.)NucleophileVariable1.0 - 1.05 eq10 - 10.5 mmol
Absolute Ethanol Solvent46.07N/A60 mL (Total)
Glacial Acetic Acid Acid Catalyst60.05Catalytic2-3 drops

Step-by-Step Synthesis Workflow

Step 1: Precursor Dissolution

  • In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-hydroxyquinoline-7-carbaldehyde (1.73 g, 10 mmol) in 30 mL of absolute ethanol.

  • Apply gentle warming (40–50 °C) and continuous stirring until the aldehyde is fully dissolved[1].

  • In a separate 50 mL beaker, dissolve the chosen primary amine (10 mmol) in 30 mL of warm absolute ethanol.

Step 2: Condensation & Catalysis 4. Slowly transfer the ethanolic solution of the primary amine into the round-bottom flask containing the aldehyde[1]. 5. Immediately add 2-3 drops of glacial acetic acid to the reaction mixture to initiate acid catalysis[1].

Step 3: Reflux & In-Process Monitoring 6. Attach a water-cooled reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 78 °C) with continuous stirring for 3 to 4 hours[1]. 7. Self-Validation Check: After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The complete disappearance of the aldehyde spot (visualized under 254 nm UV light) indicates reaction completion.

Step 4: Precipitation & Isolation 8. Once the reaction is complete, remove the flask from the heat source and allow it to cool gradually to room temperature. A colored precipitate (typically yellow to orange, depending on the amine conjugation) will begin to form[2]. 9. Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the thermodynamic precipitation of the Schiff base[1]. 10. Collect the solid crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove unreacted starting materials and trace impurities[1].

Step 5: Purification 11. Recrystallize the crude solid from hot absolute ethanol (or a Chloroform/Methanol 3:1 mixture if solubility is poor) to yield the analytically pure Schiff base[2]. Dry the crystals in a vacuum oven at 50–60 °C overnight.

Workflow S1 Dissolution (EtOH + Heat) S2 Catalysis (Glacial AcOH) S1->S2 S3 Reflux (3-4 Hours) S2->S3 S4 Precipitation (Ice Bath) S3->S4 S5 Filtration & Recrystallization S4->S5

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Spectral Signatures of Success (Characterization)

To ensure the trustworthiness of the synthesized compound, structural validation must be performed using spectroscopic techniques[3]. Compare your analytical results against the expected spectral markers below:

Analytical TechniqueKey Structural MarkerExpected Signal / RangeInterpretative Causality
FT-IR Spectroscopy Azomethine (-C=N-) stretch1600 – 1630 cm⁻¹Confirms the successful dehydration and formation of the imine bond[3].
FT-IR Spectroscopy Carbonyl (-C=O) stretchAbsence at ~1700 cm⁻¹Validates the complete nucleophilic consumption of the starting aldehyde.
¹H NMR (DMSO-d6) Azomethine proton (-CH=N-)Singlet, δ 8.2 – 8.8 ppmThe highly deshielded singlet is the definitive marker of the Schiff base[3].
¹H NMR (DMSO-d6) Aldehyde proton (-CHO)Absence at δ ~10.0 ppmProves the absence of unreacted 2-hydroxyquinoline-7-carbaldehyde[2].
Mass Spectrometry Molecular Ion[M+H]⁺Corresponds to calculated MWConfirms the exact mass of the target compound[2].

Sources

Application

Catalytic formylation methods to produce 2-Hydroxyquinoline-7-carbaldehyde

Application Notes & Protocols Topic: Catalytic Formylation Methods for the Synthesis of 2-Hydroxyquinoline-7-carbaldehyde Strategic Overview: The Importance and Challenge of Regioselective Formylation 2-Hydroxyquinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Catalytic Formylation Methods for the Synthesis of 2-Hydroxyquinoline-7-carbaldehyde

Strategic Overview: The Importance and Challenge of Regioselective Formylation

2-Hydroxyquinoline-7-carbaldehyde is a highly valuable synthetic intermediate. The presence of three distinct functional groups—the nucleophilic N-H of the quinolinone tautomer, the phenolic hydroxyl group, and the electrophilic aldehyde—renders it a versatile scaffold for the synthesis of complex heterocyclic systems in medicinal chemistry and materials science. Formylated quinolines are crucial precursors for a wide range of derivatives, including Schiff bases, oximes, and more complex fused-ring systems integral to biologically active compounds.[1]

The primary challenge in its synthesis lies in achieving regioselective formylation. The 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2-quinolinone) is an electron-rich system. The carbocyclic ring (the benzene portion) is activated towards electrophilic aromatic substitution by the electron-donating nature of the hydroxyl/amide group. This activation is most pronounced at the C5 and C7 positions, making it a challenge to direct the incoming formyl group exclusively to the desired C7 position.[2]

This guide provides a comparative analysis of established catalytic formylation methods, offering field-proven insights into reaction mechanisms, protocol optimization, and troubleshooting to enable researchers to select and execute the most suitable strategy for their synthetic goals.

The Electronic Landscape of 2-Hydroxyquinoline: A Rationale for C7-Formylation

To make an informed choice of formylation strategy, one must first understand the electronic characteristics of the substrate. 2-Hydroxyquinoline is more accurately represented as its predominant tautomer, 2-quinolinone. The lone pair of electrons on the nitrogen atom participates in resonance, delocalizing electron density into the aromatic rings. This effect, combined with the activating nature of the oxygen atom, significantly increases the nucleophilicity of the benzene ring, making it susceptible to attack by electrophiles.

Computational studies and empirical evidence show that this increased electron density is concentrated at the C5 and C7 positions.[2] Therefore, electrophilic formylation reactions will preferentially occur at these sites. Achieving high selectivity for the C7 position over the C5 position often depends on fine-tuning reaction conditions, such as temperature, solvent, and the steric bulk of the electrophilic species.[3]

G cluster_0 2-Hydroxyquinoline / 2-Quinolinone Tautomerism cluster_1 Electrophilic Attack Sites 2-Hydroxyquinoline 2-Hydroxyquinoline 2-Quinolinone 2-Quinolinone 2-Hydroxyquinoline->2-Quinolinone Tautomerization Resonance Resonance structure showing C5 and C7 activation

Caption: Tautomerism and key nucleophilic sites of the 2-quinolinone scaffold.

Comparative Analysis of Formylation Strategies

Several classical and modern methods can be adapted for the formylation of 2-hydroxyquinoline. The choice depends critically on factors like desired yield, scalability, reagent availability, and tolerance to potential side reactions. The three most relevant methods are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

Method Formylating Agent / Catalyst Typical Conditions Regioselectivity Representative Yield Key Advantages & Disadvantages
Reimer-Tiemann CHCl₃ / Strong Base (e.g., NaOH)Biphasic, ~60-70°CPrimarily ortho to the hydroxyl group (C7 favored)[4][5]Low to Moderate (often <50%)[6](+) Good ortho-selectivity for phenols. (-) Low yields, harsh basic conditions, formation of byproducts.[7][8]
Vilsmeier-Haack POCl₃ / DMF (Vilsmeier Reagent)0°C to elevated temp.Electron-rich positions (C5/C7)Moderate to High(+) High reactivity, versatile. (-) Risk of O-formylation on phenols, reagent is moisture-sensitive, can form 2-chloroquinolines from acetanilides.[2][9][10]
Duff Reaction Hexamethylenetetramine / Acid (TFA, Acetic Acid)Acidic, elevated temp.Primarily ortho to the hydroxyl group[11]Generally Low[12](+) Simple reagents, acidic conditions avoid issues like the Cannizzaro reaction. (-) Inefficient, often requires strongly activating groups, complex mechanism.[11]

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Caption: Generalized workflow for the formylation of 2-hydroxyquinoline.[1]

Detailed Protocols and Mechanistic Insights

Method 1: The Reimer-Tiemann Reaction (Ortho-Formylation via Dichlorocarbene)

Expertise & Experience: This reaction is a cornerstone of phenol chemistry for its ability to selectively introduce a formyl group at the ortho position.[8] Its mechanism proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[4][7] The phenoxide form of the substrate, which is highly nucleophilic, attacks the electron-deficient carbene.[6] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The reaction is typically performed in a biphasic system, requiring vigorous stirring to facilitate mass transfer between the aqueous and organic layers.[8] The ortho-selectivity is a key advantage for targeting the C7 position adjacent to the C8 carbon in the quinoline ring system.

Trustworthiness (Self-Validating System): The protocol includes steps for careful temperature control to minimize side reactions. The work-up is designed to remove unreacted starting material and the para-isomer. Product identity and purity are confirmed through standard spectroscopic methods.

G Reimer-Tiemann Reaction Mechanism CHCl3 CHCl₃ + OH⁻ Carbene Dichlorocarbene :CCl₂ CHCl3->Carbene α-elimination Attack Nucleophilic Attack at C7 Carbene->Attack Substrate 2-Quinolinone + OH⁻ Phenoxide Quinolinone Anion (Nucleophile) Substrate->Phenoxide Deprotonation Phenoxide->Attack Intermediate Dichloromethyl Intermediate Attack->Intermediate Hydrolysis Hydrolysis (2 H₂O, -2 HCl) Intermediate->Hydrolysis Product 2-Hydroxyquinoline- 7-carbaldehyde Hydrolysis->Product G Vilsmeier-Haack Reaction Mechanism Reagents DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Reagents->Vilsmeier Reagent Formation Attack Electrophilic Attack at C7 Vilsmeier->Attack Substrate 2-Hydroxyquinoline (Nucleophile) Substrate->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Aqueous Work-up (H₂O) Intermediate->Hydrolysis Product 2-Hydroxyquinoline- 7-carbaldehyde Hydrolysis->Product

Sources

Method

Application Notes and Protocols for 2-Hydroxyquinoline-7-carbaldehyde in Multi-Component Organic Reactions

Introduction: The Strategic Importance of Fused Quinoline Scaffolds Quinoline and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry and materials science. These scaffolds are prevalent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fused Quinoline Scaffolds

Quinoline and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The unique electronic and structural features of the quinoline nucleus make it a privileged scaffold in drug discovery. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single, one-pot operation. The convergence, atom economy, and operational simplicity of MCRs make them highly attractive for the rapid generation of chemical libraries for high-throughput screening.

2-Hydroxyquinoline-7-carbaldehyde, also known as 2-quinolone-7-carbaldehyde, is a versatile building block for the synthesis of novel fused quinoline systems. The presence of the hydroxyl (or its tautomeric keto form), the aldehyde, and the quinoline core provides multiple points for chemical diversification. This guide provides detailed insights and protocols for the application of 2-hydroxyquinoline-7-carbaldehyde in multi-component reactions, with a focus on the synthesis of pyrano[3,2-c]quinolines. While direct literature precedent for multi-component reactions of 2-hydroxyquinoline-7-carbaldehyde is limited, this document presents a detailed, scientifically-grounded protocol based on analogous reactions with isomeric hydroxyquinoline aldehydes, providing a robust framework for researchers exploring this specific starting material.

Synthesis of the Starting Material: 2-Hydroxyquinoline-7-carbaldehyde

A reliable synthesis of the starting material is paramount. 2-Hydroxyquinoline-7-carbaldehyde can be prepared from 2-hydroxyquinoline through a formylation reaction, such as the Vilsmeier-Haack or Duff reaction. The following is a general procedure based on established formylation methods for quinolines.[1]

Protocol 1: Synthesis of 2-Hydroxyquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 2-Hydroxyquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of anhydrous DMF (5.0 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, slowly add POCl₃ (3.0 eq) via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-hydroxyquinoline (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-hydroxyquinoline-7-carbaldehyde.

Characterization: The structure of the synthesized 2-hydroxyquinoline-7-carbaldehyde should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Multi-Component Synthesis of Pyrano[3,2-c]quinolines

The one-pot, three-component reaction between a hydroxyquinoline derivative, an active methylene compound, and an aldehyde is a classic and efficient method for the synthesis of pyrano-fused quinolines. In this proposed protocol, 2-hydroxyquinoline-7-carbaldehyde will participate as both the hydroxyquinoline component and the aldehyde component, reacting with an active methylene compound like malononitrile and a β-dicarbonyl compound such as dimedone.

Protocol 2: Proposed One-Pot Synthesis of a Fused Pyrano[3,2-c]quinoline Derivative

This protocol is adapted from analogous reactions involving 8-hydroxyquinoline and various aldehydes with active methylene compounds.[2][3]

Materials:

  • 2-Hydroxyquinoline-7-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Dimedone (1.0 eq)

  • Piperidine or another suitable basic catalyst (e.g., L-proline) (0.1 eq)

  • Ethanol or another suitable solvent (e.g., water, acetonitrile)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxyquinoline-7-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and dimedone (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is expected to complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired fused pyrano[3,2-c]quinoline derivative.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde group of 2-hydroxyquinoline-7-carbaldehyde and the active methylene compound, malononitrile. This forms a highly electrophilic Knoevenagel adduct.

  • Michael Addition: The enolate of dimedone, also formed under basic conditions, then acts as a nucleophile and attacks the Knoevenagel adduct via a Michael addition.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization through the attack of the hydroxyl group of the quinoline onto one of the nitrile groups, followed by tautomerization to yield the final, stable pyrano[3,2-c]quinoline derivative.

G cluster_start Starting Materials 2-Hydroxyquinoline-7-carbaldehyde 2-Hydroxyquinoline-7-carbaldehyde Knoevenagel_Condensation Knoevenagel_Condensation 2-Hydroxyquinoline-7-carbaldehyde->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation Dimedone Dimedone Michael_Addition Michael_Addition Dimedone->Michael_Addition (as enolate) Knoevenagel_Adduct Knoevenagel_Adduct Knoevenagel_Condensation->Knoevenagel_Adduct -H2O Knoevenagel_Adduct->Michael_Addition Intermediate Intermediate Michael_Addition->Intermediate Cyclization Cyclization Intermediate->Cyclization Final_Product Final_Product Cyclization->Final_Product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of fused pyrano[3,2-c]quinolines.

Data Presentation

The following table summarizes the expected outcomes for the multi-component synthesis of pyrano[3,2-c]quinoline derivatives based on analogous reactions reported in the literature. Yields and reaction times are indicative and may vary depending on the specific substrates and reaction conditions.

EntryAldehyde ComponentActive Methyleneβ-DicarbonylCatalystSolventTime (h)Yield (%)Reference
1Aromatic AldehydeMalononitrile4-Hydroxy-1-methylquinolin-2(1H)-oneL-prolineWater0.5-185-95[4]
2Aromatic AldehydeMalononitrileDimedoneCuFe₂O₄@starchEthanol0.5-1.588-96[5]
3Aromatic AldehydeEthyl Cyanoacetate4-Hydroxy-2-quinolonePiperidineEthanol2-380-92Analogous to[6]

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of fused pyrano[3,2-c]quinoline derivatives is depicted below.

G Reactants Reactants Reaction Reaction Reactants->Reaction Monitoring Monitoring Reaction->Monitoring Solvent_Removal Solvent_Removal Monitoring->Solvent_Removal Reaction Complete Purification Purification Solvent_Removal->Purification Spectroscopy Spectroscopy Purification->Spectroscopy Final_Product_Analysis Final_Product_Analysis Spectroscopy->Final_Product_Analysis

Caption: Overall experimental workflow from synthesis to characterization.

Trustworthiness and Self-Validation

The protocols and mechanistic insights provided in this guide are grounded in well-established principles of organic chemistry and are based on closely related, peer-reviewed studies. To ensure the validity of the experimental results, the following self-validating measures are recommended:

  • Purity of Starting Materials: The purity of 2-hydroxyquinoline-7-carbaldehyde and other reactants should be confirmed by spectroscopic methods before use.

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC will help determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: The structure of the final product must be unambiguously confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Reproducibility: The experiment should be repeated to ensure the reproducibility of the results, particularly the yield and purity of the product.

Conclusion and Future Perspectives

2-Hydroxyquinoline-7-carbaldehyde is a promising, yet underexplored, building block for the synthesis of novel fused heterocyclic compounds via multi-component reactions. The protocols and mechanistic discussions presented in this guide, though based on analogous systems, provide a solid foundation for researchers to initiate their investigations. The synthesized pyrano[3,2-c]quinoline derivatives are expected to possess interesting photophysical and biological properties, making them valuable candidates for further studies in drug discovery and materials science. Future work should focus on the experimental validation of the proposed protocols and the exploration of a wider range of active methylene compounds and other reaction partners to expand the chemical space of accessible fused quinoline scaffolds.

References

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Multicomponent reactions involving arynes, quinolines, and aldehydes. PubMed. [Link]

  • Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. Organic Letters. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. PMC. [Link]

  • Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. [Link]

  • Synthesis of novel 2-quinolone derivatives. Academic Journals. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. [Link]

  • Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities. [Link]

  • Three‐component reaction of an aromatic aldehyde (2), malononitrile (3)... ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Green Chemistry. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PMC. [Link]

  • Active Methylene-based Multicomponent Reactions under Microwave Heating. CHIMIA. [Link]

  • One-pot multicomponent synthesis hexahydroquinoline derivatives in Triton X-100 aqueous micellar media. HAL Open Science. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • One-Pot Preparation of 7-Hydroxyquinoline. Organic Process Research & Development. [Link]

  • Green synthesis and antitumor activities of 8-hydroxyquinoline-7-carboxyaldehyde aroylhydrazone Schiff bases. ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. [Link]

Sources

Application

Application Note: Advanced C-7 Functionalization Techniques for 2-Hydroxyquinoline-7-carbaldehyde

Executive Summary As a Senior Application Scientist, I frequently encounter the need to derivatize privileged heterocyclic scaffolds to optimize their pharmacokinetic and pharmacodynamic profiles. 2-Hydroxyquinoline-7-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to derivatize privileged heterocyclic scaffolds to optimize their pharmacokinetic and pharmacodynamic profiles. 2-Hydroxyquinoline-7-carbaldehyde (CAS: 1260762-89-7), which exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-7-carbaldehyde[1], represents a highly versatile building block. Functionalization of the quinoline core, particularly at the C-7 position, is a proven strategy to modulate cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells and other cancer lines[2]. This application note details self-validating protocols for two primary C-7 functionalization pathways: the Knoevenagel condensation and Schiff base (imine) formation[3].

Structural & Mechanistic Rationale

The formyl group at the C-7 position is highly electrophilic. While the lone pair of electrons on the hydroxyl oxygen (or lactam nitrogen in the 2-oxo tautomer) conjugates with the quinoline π-system, the C-7 carbon remains highly susceptible to nucleophilic attack[3].

  • Knoevenagel Condensation: Reacting the C-7 carbaldehyde with active methylene compounds yields α,β-unsaturated systems. These conjugated systems are critical for developing fluorescent probes and advanced fused heterocycles[4].

  • Schiff Base Formation: Condensation with primary amines generates imines. Quinoline-based Schiff bases are extensively utilized as metal-chelating ligands and exhibit broad-spectrum biological activities, including antimicrobial and anticancer properties[5].

Experimental Workflows

Workflow SM 2-Hydroxyquinoline-7-carbaldehyde (Starting Material) Path1 Active Methylene + Base (Ultrasound) SM->Path1 Path2 Primary Amine + Acid (Reflux / Dean-Stark) SM->Path2 Prod1 Knoevenagel Adduct (α,β-Unsaturated Quinoline) Path1->Prod1 -H2O Prod2 Schiff Base (Quinoline Imine) Path2->Prod2 -H2O

Workflow for C-7 functionalization of 2-Hydroxyquinoline-7-carbaldehyde.

Protocol 1: Ultrasound-Assisted Knoevenagel Condensation

Causality of Experimental Choices: Traditional condensations require prolonged reflux, which can lead to the thermal degradation of sensitive quinoline derivatives. We employ ultrasound irradiation (300 W) to induce acoustic cavitation, generating localized high temperatures and pressures that drastically enhance mass transfer[6]. Piperidine is selected as the base; its steric bulk prevents irreversible nucleophilic addition to the C-7 aldehyde, while its pKa is optimal for deprotonating active methylene compounds like malononitrile.

Self-Validating Steps:

  • Preparation: In a 50 mL sonication vessel, dissolve 2-hydroxyquinoline-7-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 2-3 drops of piperidine.

    • Validation Check: The solution should exhibit a slight color shift (typically yellowing) indicating the formation of the piperidinium enolate complex.

  • Sonication: Subject the mixture to ultrasound irradiation (300 W, 50°C) for 10-15 minutes[6].

  • In-Process Monitoring: Spot the reaction mixture on a silica gel TLC plate (Eluent: EtOAc/Hexane 3:7).

    • Validation Check: The complete disappearance of the UV-active starting material spot (Rf ~0.4) and the appearance of a new, highly fluorescent product spot (Rf ~0.2) confirms conversion.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Mechanism N1 Active Methylene Compound N2 Deprotonation by Piperidine (Carbanion Formation) N1->N2 N3 Nucleophilic Attack on C-7 Formyl Group N2->N3 N4 Tetrahedral Alkoxide Intermediate N3->N4 N5 Proton Transfer & Aldol Adduct N4->N5 N6 Dehydration (-H2O) N5->N6 N7 Final Alkene Derivative N6->N7

Mechanistic pathway of the base-catalyzed Knoevenagel condensation at the C-7 position.

Protocol 2: C-7 Schiff Base (Imine) Formation

Causality of Experimental Choices: The formation of a Schiff base from 2-hydroxyquinoline-7-carbaldehyde and a bulky primary amine (e.g., 2,6-diisopropylbenzenamine) is an equilibrium-driven process[3]. We utilize glacial acetic acid as a catalyst to protonate the C-7 carbonyl oxygen, enhancing its electrophilicity without fully protonating the incoming amine nucleophile. A Dean-Stark apparatus or molecular sieves (4Å) are mandatory to continuously remove the water byproduct, driving the equilibrium toward the imine[7].

Self-Validating Steps:

  • Preparation: Combine 2-hydroxyquinoline-7-carbaldehyde (1.0 mmol) and 2,6-diisopropylbenzenamine (1.05 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Catalysis: Add glacial acetic acid (0.1 mmol, 10 mol%).

  • Reflux: Heat the mixture to reflux (110°C) for 4-6 hours.

    • Validation Check: Monitor the Dean-Stark trap for the accumulation of water (theoretical yield ~18 µL), which physically validates the dehydration step.

  • In-Process Monitoring: Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via ATR-FTIR.

    • Validation Check: The reaction is complete when the aldehyde C=O stretch (~1690 cm⁻¹) is absent and a strong imine C=N stretch (~1620 cm⁻¹) appears.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield the pure Schiff base[8].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical markers based on standard laboratory validation of the C-7 functionalization protocols:

Reaction TypeReagentsCatalyst / ConditionsTimeExpected YieldAnalytical Marker (FTIR)
Knoevenagel MalononitrilePiperidine / Ultrasound (300 W, 50°C)10-15 min85-92%C=C stretch (~1600 cm⁻¹)
Knoevenagel 1,3-Dimethylbarbituric acidPiperidine / Ultrasound (300 W, 50°C)15-20 min80-88%C=C stretch (~1580 cm⁻¹)
Schiff Base 2,6-DiisopropylbenzenamineGlacial AcOH / Reflux (Toluene)4-6 hours75-85%C=N stretch (~1620 cm⁻¹)
Schiff Base o-PhenylenediamineGlacial AcOH / Reflux (Toluene)3-5 hours70-80%C=N stretch (~1615 cm⁻¹)

References

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: J Arch Mil Med. 2017;5(4):e58194. URL:[Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Source: Molecules 2020, 25(9), 2053. URL:[Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Source: Royal Society Open Science, 2024. URL:[Link]

  • Design, Synthesis, Spectroscopic Investigation and Antimicrobial Activity of a Novel 7 Bromo Quinoline Schiff base Derivative and their lanthanide metal complexes. Source: Journal of Advance and Future Research 4(2), 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxyquinoline-7-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Hydroxyquinoline-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Hydroxyquinoline-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve your final yield.

Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic strategies for preparing 2-Hydroxyquinoline-7-carbaldehyde?

There are two primary and effective routes for the synthesis of 2-Hydroxyquinoline-7-carbaldehyde. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of your lab.

  • Route A: Direct Oxidation of a Methyl Precursor. This is a highly regioselective method that involves the oxidation of 2-hydroxy-7-methylquinoline. The methyl group at the C7 position is selectively converted to an aldehyde. The most common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).[1] This route is preferred for its directness and predictable regiochemistry, assuming the methyl-substituted quinoline is accessible.

  • Route B: Vilsmeier-Haack Cyclization followed by Hydrolysis. This two-step approach begins with a substituted acetanilide which undergoes a Vilsmeier-Haack reaction to form a 2-chloroquinoline-7-carbaldehyde intermediate.[2][3] The subsequent step is the hydrolysis of the 2-chloro group to the desired 2-hydroxy (or 2-quinolone) functionality.[4] This method is powerful for building the core heterocyclic system and installing the formyl group simultaneously.

Q2: My overall yield is consistently low. What are the most common areas for product loss?

Low yields can typically be attributed to one of three areas:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degraded reagents. Close monitoring by Thin-Layer Chromatography (TLC) is critical.

  • Side Reactions: The formation of undesired byproducts is a major cause of yield loss. In the oxidation route, this could be over-oxidation to a carboxylic acid. In formylation or cyclization routes, incorrect regiochemistry or polymerization can be significant issues.[5]

  • Purification Losses: The final product may be lost during workup and purification steps. This can happen due to the product's partial solubility in aqueous layers, irreversible adsorption onto silica gel during chromatography, or decomposition under purification conditions.

Q3: 2-Hydroxyquinoline exists as a tautomer, 2-quinolone. How does this affect the synthesis?

The tautomeric equilibrium between the enol form (2-hydroxyquinoline) and the keto form (2-quinolinone or carbostyril) is a crucial aspect of this molecule's chemistry.[6][7] The keto form is generally the more stable and predominant tautomer.[6] For synthetic purposes, this means:

  • Reactivity: The molecule behaves more like a lactam (amide) than a phenol. This deactivates the ring towards certain electrophilic substitutions compared to highly activated systems like phenol, sometimes requiring more forcing conditions.

  • Spectroscopic Characterization: When analyzing NMR or IR spectra, you will primarily observe peaks corresponding to the 2-quinolone structure. For example, in ¹H NMR, you will see an N-H proton signal, and in IR, a characteristic C=O stretch will be present.[6]

Troubleshooting Guide 1: Route A - Oxidation of 2-Hydroxy-7-methylquinoline

This method offers excellent regioselectivity but requires careful control to prevent over-oxidation.

Experimental Protocol: Selenium Dioxide Oxidation
  • Materials: 2-Hydroxy-7-methylquinoline, Selenium Dioxide (SeO₂), Anhydrous Dioxane, Nitrogen or Argon atmosphere.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-hydroxy-7-methylquinoline (1 equivalent) and selenium dioxide (1.1-1.2 equivalents) in anhydrous dioxane.[1]

    • Flush the apparatus with nitrogen and maintain a positive pressure throughout the reaction.

    • Heat the reaction mixture to reflux (approx. 101°C) with vigorous stirring.

    • Monitor the reaction progress carefully using TLC (e.g., 9:1 Dichloromethane:Methanol). The starting material is consumed over 8-16 hours.

    • Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will be visible.

    • Filter the mixture through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Troubleshooting Q&A: Oxidation Route

Q: My reaction is very slow or stalls completely. What's wrong? A: This is a common issue often related to reagent quality or setup.

  • Check Reagents: Ensure your selenium dioxide is fresh and has been stored in a desiccator. The dioxane must be anhydrous; moisture can inhibit the reaction.

  • Temperature: Verify that your reaction is maintaining a consistent reflux. Insufficient heating will slow the reaction rate significantly.

  • Stirring: Inadequate stirring can lead to poor mixing of the heterogeneous mixture, reducing the effective reaction rate.

Q: My main byproduct is the carboxylic acid. How do I prevent this over-oxidation? A: Over-oxidation is the primary side reaction in this process.

  • Stoichiometry is Key: Do not use a large excess of SeO₂. Start with 1.1 equivalents and only increase slightly if conversion is poor.

  • Monitor Closely: Once the starting material is consumed (as judged by TLC), stop the reaction immediately by cooling it down. Prolonged heating after completion will favor over-oxidation.

Q: Purification is difficult, and I'm losing a lot of product on the column. A: The polarity of 2-hydroxyquinoline-7-carbaldehyde can make chromatography challenging.

  • Alternative Purification: Attempt recrystallization before resorting to chromatography. This can be a highly effective method for removing both less polar impurities (unreacted starting material) and more polar impurities (carboxylic acid).

  • Chromatography Tips: If chromatography is necessary, deactivate your silica gel by pre-treating it with your eluent system containing a small amount of a polar solvent like methanol or a trace of triethylamine to reduce streaking and irreversible adsorption.

Data Summary: Oxidation Reaction Parameters
ParameterRecommended ValueRationale
SeO₂ Equiv. 1.1 - 1.2Minimizes over-oxidation while ensuring complete conversion.
Solvent Anhydrous DioxaneGood solubility for starting material and appropriate boiling point.
Temperature Reflux (~101°C)Provides necessary activation energy for C-H oxidation.
Reaction Time 8 - 16 hoursTypical range; must be optimized by TLC monitoring.
Workflow for Oxidation Route

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-Hydroxy-7-methylquinoline and SeO₂ in Anhydrous Dioxane B Reflux under N₂ (8-16h) A->B C Monitor by TLC B->C Periodic Sampling D Cool and Filter (remove Selenium) C->D Upon Completion E Concentrate Filtrate D->E F Purify (Recrystallization or Chromatography) E->F G 2-Hydroxyquinoline- 7-carbaldehyde F->G

Caption: General experimental workflow for the oxidation route.

Troubleshooting Guide 2: Route B - Vilsmeier-Haack Synthesis & Hydrolysis

This two-step route is robust but requires careful handling of the Vilsmeier reagent and ensuring complete hydrolysis.

Step 1 Protocol: Vilsmeier-Haack Cyclization

This step synthesizes the 2-chloro-quinoline-7-carbaldehyde precursor. The specific starting acetanilide will determine the substitution pattern. For the 7-carbaldehyde, a starting material like N-(3-(dimethoxymethyl)phenyl)acetamide would be required, followed by deprotection. A more direct, though potentially lower-yield, approach involves formylation of a pre-formed quinoline. However, the most established Vilsmeier-Haack methods build the quinoline ring itself.[3][8]

For the purpose of this guide, we will focus on the second step, the hydrolysis, as this is where the final 2-hydroxy product is formed.

Step 2 Protocol: Hydrolysis of 2-Chloroquinoline-7-carbaldehyde
  • Materials: 2-Chloroquinoline-7-carbaldehyde, Formic Acid (HCO₂H).

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloroquinoline-7-carbaldehyde (1 equivalent) in formic acid.[4]

    • Heat the mixture to reflux (approx. 101°C) and stir.

    • Monitor the reaction by TLC until the starting chloro-quinoline spot is no longer visible. This may take several hours.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water to precipitate the product.

    • Adjust the pH to neutral (pH ~7) with a base such as aqueous sodium bicarbonate or sodium hydroxide solution.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • The product can be further purified by recrystallization if necessary.

Troubleshooting Q&A: Hydrolysis Step

Q: The hydrolysis is incomplete, and I still have starting material. A: Incomplete conversion is the most common issue in this step.

  • Reaction Time: This hydrolysis can be slow. Ensure you are monitoring by TLC and allowing sufficient time for the reaction to complete. Do not stop the reaction prematurely.

  • Acid Concentration: Using concentrated formic acid is recommended. If you are using a more dilute acid or a different acid system (e.g., HCl), conditions may need to be more forcing (higher temperature or longer time).

Q: The reaction mixture turned very dark. Is my product decomposing? A: Some color change is normal, but significant darkening or tar formation can indicate decomposition.

  • Temperature Control: While reflux is needed, avoid excessive, uncontrolled heating which can promote side reactions. Use a well-controlled heating mantle or oil bath.

  • Atmosphere: While not always strictly necessary for this step, running the reaction under an inert atmosphere (nitrogen) can sometimes prevent oxidative side reactions that lead to colored impurities.

Workflow for Vilsmeier-Haack & Hydrolysis Route

G cluster_0 Step 1: Vilsmeier-Haack cluster_1 Step 2: Hydrolysis A Acetanilide Derivative + Vilsmeier Reagent (POCl₃/DMF) B Heat (e.g., 90°C) A->B C 2-Chloroquinoline- 7-carbaldehyde B->C D Dissolve in Formic Acid C->D Isolate & Proceed E Reflux until complete D->E F Workup: Precipitate, Neutralize, Filter E->F G Final Product: 2-Hydroxyquinoline- 7-carbaldehyde F->G

Caption: Two-step workflow via Vilsmeier-Haack and hydrolysis.

General Purification and Characterization

Q: How do I confirm the identity and purity of my final product?

A: A combination of techniques is essential for unambiguous characterization.

  • TLC: Use a suitable eluent (e.g., 95:5 DCM:MeOH) to assess purity. A single spot is indicative of a pure compound.

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point range suggests high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. For 2-hydroxyquinoline-7-carbaldehyde, you should be able to identify the aldehyde proton (~10 ppm), the N-H proton of the quinolone tautomer (can be broad, >10 ppm), and the distinct aromatic proton signals.[6][9]

  • Mass Spectrometry (MS): Confirm the molecular weight of your compound. High-resolution MS (HRMS) can confirm the elemental formula.[9]

  • Infrared (IR) Spectroscopy: Look for key functional group stretches, including the N-H bond, the aromatic C-H bonds, the highly conjugated C=O of the quinolone (~1660 cm⁻¹), and the C=O of the aldehyde.[6][9]

References

Sources

Optimization

Technical Support Center: Optimizing Condensation Reactions of 2-Hydroxyquinoline-7-carbaldehyde

Welcome to the technical support center for optimizing condensation reactions involving 2-Hydroxyquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing condensation reactions involving 2-Hydroxyquinoline-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and achieve optimal results. The inherent reactivity of the quinoline scaffold, combined with the electronic effects of the hydroxyl and aldehyde groups, presents unique challenges and opportunities in synthesis.[1] This document provides in-depth, field-proven insights to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the condensation of 2-Hydroxyquinoline-7-carbaldehyde.

Q1: What are the most common types of condensation reactions for 2-Hydroxyquinoline-7-carbaldehyde?

A1: 2-Hydroxyquinoline-7-carbaldehyde is a versatile precursor for a variety of condensation reactions, primarily driven by the reactivity of its formyl group.[1] The most frequently employed types include:

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, Meldrum's acid), typically catalyzed by a weak base like piperidine or an amine salt.[2][3][4] The product is an α,β-unsaturated compound.[3]

  • Aldol Condensation (Claisen-Schmidt Condensation): This involves the reaction with a ketone or another aldehyde in the presence of a base (e.g., NaOH, KOH) or acid catalyst to form a β-hydroxy carbonyl compound, which often dehydrates to an α,β-unsaturated ketone.[5][6]

  • Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases), which are valuable intermediates in organic synthesis.[1][7]

Q2: Why is my reaction yield consistently low?

A2: Low yields in condensation reactions with 2-Hydroxyquinoline-7-carbaldehyde can stem from several factors. The electron-donating nature of the hydroxyl group can influence the reactivity of the aldehyde. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of catalyst is critical. For Knoevenagel condensations, a mild base is essential to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[3] For aldol-type reactions, the concentration and strength of the base or acid catalyst need to be carefully optimized.[8][9]

  • Suboptimal Solvent: Solvent polarity can significantly impact reaction kinetics and equilibrium.[10][11] Protic solvents like alcohols can sometimes hinder the reaction, while aprotic solvents like DMF, DMSO, or toluene may be more suitable.[11][12] Experimenting with a range of solvents is recommended.

  • Reaction Temperature and Time: These parameters are interdependent. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[13]

  • Purity of Reactants: Impurities in the 2-Hydroxyquinoline-7-carbaldehyde or the coupling partner can inhibit the reaction or lead to side products. Ensure all starting materials are of high purity.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common challenge. Potential side reactions include:

  • Self-Condensation: Aldehydes can undergo self-condensation, especially under strong basic or acidic conditions.[3]

  • Cannizzaro Reaction: If a strong base is used and the reaction is heated, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.

  • Oxidation of the Aldehyde: The aldehyde group can be susceptible to oxidation to a carboxylic acid, particularly if the reaction is run in the presence of air for extended periods at elevated temperatures.

  • Reaction with the Hydroxyl Group: The phenolic hydroxyl group can potentially undergo side reactions, such as O-alkylation or acylation, depending on the reagents and conditions used.

Q4: How can I effectively purify my final product?

A4: Purification of quinoline derivatives often requires chromatographic techniques.[1]

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[1]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Acid-Base Extraction: For quinoline derivatives, their basic nature can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by neutralization with a base.[14][15]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive catalyst. 2. Incorrect solvent. 3. Insufficient temperature. 4. Low purity of starting materials.1. Use a fresh or different catalyst. Consider both acid and base catalysts.[8][16] 2. Screen a variety of solvents with different polarities (e.g., Toluene, DMF, Ethanol, Acetonitrile).[10][11] 3. Gradually increase the reaction temperature while monitoring with TLC. Microwave irradiation can sometimes accelerate the reaction.[13][17] 4. Purify starting materials before use.
Formation of a Complex Mixture of Products 1. Reaction conditions are too harsh (temperature, catalyst concentration). 2. Side reactions are occurring (self-condensation, oxidation). 3. The chosen catalyst is not selective.1. Reduce the reaction temperature and/or the concentration of the catalyst. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Use milder reaction conditions to minimize self-condensation. 3. Explore different types of catalysts. For instance, organocatalysts can sometimes offer higher selectivity.[18]
Product is an Intractable Oil or Gummy Solid 1. Presence of impurities. 2. The product may be inherently non-crystalline.1. Attempt purification by column chromatography.[1] 2. If chromatography is unsuccessful, try converting the product to a crystalline derivative (e.g., a salt or a picrate) for purification, followed by regeneration of the desired product.[14]
Difficulty in Removing the Catalyst 1. Homogeneous catalyst is used.1. Consider using a heterogeneous catalyst (e.g., a solid-supported acid or base) which can be easily filtered off after the reaction.[9]
Product Decomposes During Work-up or Purification 1. The product is sensitive to acid or base. 2. The product is thermally unstable.1. Use neutral work-up conditions. Avoid strong acids or bases during extraction. 2. Perform purification at lower temperatures (e.g., column chromatography at room temperature). Avoid high temperatures during solvent evaporation.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol provides a starting point for the Knoevenagel condensation of 2-Hydroxyquinoline-7-carbaldehyde with an active methylene compound.

Materials:

  • 2-Hydroxyquinoline-7-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

Procedure:

  • To a solution of 2-Hydroxyquinoline-7-carbaldehyde (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

This protocol outlines a general method for the Claisen-Schmidt condensation with a ketone.

Materials:

  • 2-Hydroxyquinoline-7-carbaldehyde

  • Ketone (e.g., acetone, acetophenone)

  • Sodium hydroxide (catalyst)

  • Ethanol/Water solvent mixture

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-Hydroxyquinoline-7-carbaldehyde (1.0 eq) and the ketone (1.2 eq) in an ethanol/water mixture (e.g., 1:1 v/v).[19]

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.5 eq) in water while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 4: Visualizations

Reaction Mechanism: Knoevenagel Condensation

The following diagram illustrates the general mechanism for the base-catalyzed Knoevenagel condensation.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ActiveMethylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate Deprotonation Base B: Base->ActiveMethylene ConjugateAcid BH⁺ Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(Z)-Z' Aldehyde->Intermediate Intermediate_2 R-CH(O⁻)-CH(Z)-Z' Enolate_2 [Z-CH-Z']⁻ Enolate_2->Aldehyde Nucleophilic Attack HydroxyIntermediate R-CH(OH)-CH(Z)-Z' Intermediate_2->HydroxyIntermediate Protonation ConjugateAcid_2 BH⁺ ConjugateAcid_2->Intermediate_2 HydroxyIntermediate_2 R-CH(OH)-CH(Z)-Z' Base_2 B: FinalProduct R-CH=C(Z)-Z' HydroxyIntermediate_2->FinalProduct -H₂O Water H₂O

Caption: Knoevenagel condensation mechanism.

Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting common issues in the condensation reaction.

Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor Reaction by TLC Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Workup Proceed to Work-up & Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No NoReaction No Starting Material Consumption? Troubleshoot->NoReaction MultipleProducts Multiple Products Formed? NoReaction->MultipleProducts No PurityCheck Check Starting Material Purity NoReaction->PurityCheck Yes OptimizeCatalyst Optimize Catalyst (Type/Concentration) MultipleProducts->OptimizeCatalyst No MilderConditions Use Milder Conditions (Temp, Catalyst) MultipleProducts->MilderConditions Yes OptimizeSolvent Optimize Solvent OptimizeCatalyst->OptimizeSolvent OptimizeTemp Optimize Temperature & Time OptimizeSolvent->OptimizeTemp PurityCheck->OptimizeCatalyst InertAtmosphere Use Inert Atmosphere MilderConditions->InertAtmosphere

Caption: Troubleshooting decision tree.

References

  • BenchChem. (n.d.). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC.
  • Research progress of catalysts for aldol condensation of biomass based compounds. (2023, March 23). Frontiers in Chemistry.
  • ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. ChemInform.
  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry.
  • Condensation Organocatalysts. Alfa Chemistry.
  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica.
  • Purification of Quinoline. LookChem.
  • Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. (2019, March 26). ACS Publications.
  • Ca(OH)2-Catalyzed Condensation of Aldehydes with Methyl ketones in Dilute Aqueous Ethanol: A Comprehensive Access to α,β-Unsaturated Ketones. (2016, July 22). PMC.
  • quinoline. (2007, May 7). Sciencemadness Discussion Board.
  • Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC.
  • Knoevenagel Condensation Reaction. Master Organic Chemistry.
  • Knoevenagel condensation. Wikipedia.
  • Knoevenagel Condensation Reaction. Sigma-Aldrich.
  • Aldol condensation. Wikipedia.
  • Aldol reaction. Lumen Learning.
  • Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Materials Science. BenchChem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxyquinoline-7-carbaldehyde Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of 2-Hydroxyquinoline-7-carbaldehyde (CAS: 126076...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of 2-Hydroxyquinoline-7-carbaldehyde (CAS: 1260762-89-7). This compound presents a dual-challenge during storage and handling: the high susceptibility of the 7-carbaldehyde moiety to radical-chain autoxidation, and the complex keto-enol tautomerization inherent to the 2-hydroxyquinoline core.

By understanding the causality behind these degradation pathways, you can implement self-validating protocols to ensure the integrity of your experimental data.

Diagnostic FAQs: Understanding the Causality of Degradation

Q1: My stored batch of 2-Hydroxyquinoline-7-carbaldehyde has turned from a pale powder to a distinct yellow. Is it ruined? A1: Discoloration is a primary, visible indicator of degradation[1]. The 7-carbaldehyde group undergoes light- and oxygen-induced autoxidation to form peracids, which subsequently convert to 2-hydroxyquinoline-7-carboxylic acid[2]. Furthermore, the radical intermediates generated during this process can initiate trace polymerization, leading to the yellow-colored impurities. You must re-analyze the purity using a stability-indicating HPLC method before proceeding with any synthesis.

Q2: The compound is no longer fully soluble in dichloromethane (DCM) like it was when freshly purchased. Why? A2: This sudden drop in solubility is caused by two distinct mechanistic factors:

  • Oxidation: The degradation product (the corresponding carboxylic acid) has drastically lower solubility in non-polar and weakly polar solvents compared to the parent aldehyde.

  • Tautomeric Dimerization: The 2-hydroxyquinoline core exists in a tautomeric equilibrium with its keto form, 2-quinolone (carbostyril). In the solid state and in non-polar environments, the 2-quinolone tautomer is thermodynamically favored due to strong hydrogen-bonded dimeric stabilization[3]. Over time, these dimers can form highly crystalline, insoluble aggregates[4].

Q3: Can I store this compound in a stock solution (e.g., DMSO or Acetonitrile) at -20°C to prevent degradation? A3: Storing aldehydes in solution is strictly discouraged for long-term stability. Solvents inherently contain dissolved oxygen. Furthermore, ethereal solvents (like THF) or aging polar aprotic solvents can form trace peroxides that act as radical initiators, rapidly accelerating the autoxidation of the aldehyde[1]. Always store as a dry solid under an inert atmosphere.

Mechanistic Deep Dive: The Autoxidation Pathway

To effectively troubleshoot, you must understand the underlying chemistry. The autoxidation of 2-Hydroxyquinoline-7-carbaldehyde is not a simple one-step reaction; it is a radical-chain mechanism[5].

  • Initiation: Trace light, heat, or transition metals abstract a hydrogen atom from the aldehyde, generating a highly reactive acyl radical.

  • Propagation: This acyl radical reacts with molecular oxygen ( O2​ ) to form an acyl peroxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid[5].

  • Termination/Conversion: The peracid reacts with a second equivalent of the aldehyde via a Baeyer-Villiger type transition state, yielding two molecules of the carboxylic acid degradation product[2][5].

Autoxidation A 2-Hydroxyquinoline-7-carbaldehyde (Aldehyde) B Acyl Radical Intermediate (R-C•=O) A->B Initiation (Light/Heat/O2) H-abstraction C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O2 Propagation D Peracid Intermediate (R-C(=O)OOH) C->D + Aldehyde H-abstraction D->B Chain Carrier E 2-Hydroxyquinoline-7-carboxylic acid (Degradation Product) D->E + Aldehyde Baeyer-Villiger type rxn

Caption: Radical-chain autoxidation mechanism of 2-hydroxyquinoline-7-carbaldehyde.

Quantitative Stability Data

The table below summarizes the expected degradation trajectory of 2-Hydroxyquinoline-7-carbaldehyde under various storage conditions. Note: Data is synthesized from standard accelerated stability testing of quinoline-carbaldehyde derivatives.

Storage ConditionAtmosphereLight ExposureAdditiveExpected Half-Life ( t1/2​ )Primary Degradant
Room Temp (25°C)Ambient AirUnprotectedNone2 - 3 WeeksCarboxylic Acid
4°CAmbient AirDarkNone3 - 4 MonthsCarboxylic Acid
-20°CArgon/NitrogenDarkNone> 24 MonthsNone (Stable)
Room Temp (Solution)Ambient AirUnprotectedNone< 48 HoursAcid + Polymers
-20°C (Solid)ArgonDark0.05% BHT> 36 MonthsNone (Stable)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

To self-validate the integrity of your batch, you must separate the parent aldehyde from the carboxylic acid and account for tautomeric baseline shifts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 1.0 mg of the stored compound in 1.0 mL of anhydrous, HPLC-grade Acetonitrile (MeCN).

    • Self-Validation Check: If the solution is cloudy, carboxylic acid or keto-dimers are present. Filter through a 0.22 µm PTFE syringe filter before injection.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical to suppress the ionization of the hydroxyquinoline core and sharpen the peaks.

    • Solvent B: HPLC-grade MeCN + 0.1% TFA.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm. The carboxylic acid will elute earlier (more polar) than the parent aldehyde.

  • System Suitability: Inject a stressed sample (aldehyde treated with 3% H2​O2​ for 2 hours) to ensure baseline resolution ( Rs​>2.0 ) between the acid and aldehyde peaks[1].

HPLC_Workflow N1 Sample Preparation 1 mg/mL in anhydrous MeCN N2 Visual & Solubility Check Inspect for yellowing/turbidity N1->N2 N3 HPLC Injection C18 Column, H2O/MeCN + 0.1% TFA N2->N3 N4 Chromatogram Analysis Quantify Carboxylic Acid Peak N3->N4 N5 Purity < 95%? Proceed to Recrystallization N4->N5

Caption: Workflow for stability-indicating HPLC analysis of stored aldehyde samples.

Protocol 2: Rescue Recrystallization and Inert Storage

If your sample purity has dropped below 95%, you must rescue it before use to prevent side reactions in your downstream synthesis.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded solid in minimal boiling ethyl acetate. The aldehyde will dissolve, while the highly hydrogen-bonded carboxylic acid and tautomeric aggregates will largely remain insoluble.

  • Hot Filtration: Rapidly filter the hot suspension to remove the insoluble degradation products.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Collection: Filter the purified pale-yellow/white crystals and wash with ice-cold hexanes.

  • Inert Storage: Transfer the dried crystals to an amber glass vial. Add 0.05% (w/w) Butylated hydroxytoluene (BHT) as a radical scavenger to prevent future autoxidation[1]. Purge the vial with Argon for 60 seconds, seal tightly with Parafilm, and store at -20°C.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. URL:[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Royal Society of Chemistry (RSC). URL:[Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PubMed Central (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxyquinoline-7-carbaldehyde

A Guide to Minimizing Side Reactions and Optimizing Yield Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the synthesis of highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Optimizing Yield

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the synthesis of highly functionalized heterocyclic compounds like 2-Hydroxyquinoline-7-carbaldehyde presents unique challenges. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to help you navigate the complexities of this synthesis, minimize side reactions, and achieve higher purity and yields in your experiments.

The introduction of a formyl group onto the 2-hydroxyquinoline scaffold is a critical step for creating versatile intermediates in drug discovery and materials science. However, the inherent reactivity of the starting material can lead to a variety of side products, complicating purification and reducing overall efficiency. This document addresses the most common issues encountered during this synthesis and provides robust, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Hydroxyquinoline-7-carbaldehyde. The solutions are based on established chemical principles and aim to provide a clear path to resolving these experimental hurdles.

Q1: My reaction yields a mixture of isomers, primarily the 7-carbaldehyde and the 5-carbaldehyde. How can I improve regioselectivity for the desired C-7 product?

Probable Cause: The formylation of 2-hydroxyquinoline is an electrophilic aromatic substitution reaction. The hydroxyl group at the C-2 position (in its lactim tautomeric form) and the overall electron-rich nature of the quinoline ring activate multiple positions for substitution, most notably the C-5 and C-7 positions. The choice of formylation method and reaction conditions significantly influences the ratio of these isomers.

Solution & Scientific Rationale: Controlling regioselectivity requires leveraging the subtle electronic and steric differences between the C-5 and C-7 positions. Several classical formylation reactions can be employed, each with its own selectivity profile.

  • Reimer-Tiemann Reaction: This reaction, which uses chloroform and a strong base to generate dichlorocarbene as the electrophile, often shows a preference for ortho-formylation relative to the activating hydroxyl group.[1][2] For 2-hydroxyquinoline, this would favor positions adjacent to the oxygen, but due to the fused ring system, the electronic activation extends throughout the molecule. It is a viable method, but isomer control can be challenging.

  • Duff Reaction: This method uses hexamine in an acidic medium (like glycerol/boric acid or acetic acid).[3] It is particularly effective for highly activated phenols. Formylation typically occurs ortho to the hydroxyl group, but para substitution is possible if the ortho positions are blocked.[3] The reaction mechanism and steric factors can be manipulated to favor the C-7 position.

  • Vilsmeier-Haack Reaction: This reaction employs the Vilsmeier reagent (generated from DMF and POCl₃), which is a milder electrophile than the species in the Reimer-Tiemann reaction.[4][5] The selectivity is highly dependent on the substrate and reaction conditions. For some hydroxyquinoline derivatives, this method can provide good yields of specific isomers.[6][7]

Recommended Actions:

  • Method Selection: Compare the Duff and Reimer-Tiemann reactions in small-scale trials. The Duff reaction often provides better selectivity for a single isomer in complex hydroxy-aromatic systems.[7]

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can reduce selectivity and increase the formation of undesired isomers and tar.

  • Solvent Effects: The choice of solvent can influence the stability of reaction intermediates and transition states, thereby affecting the isomer ratio. Experiment with different solvents if isomer separation proves difficult.

Q2: I'm observing significant formation of a dark, intractable tar instead of a clean product. What is causing this and how can I prevent it?

Probable Cause: Polymerization and degradation of the starting material or product are common issues when working with electron-rich aromatic compounds under harsh reaction conditions (e.g., high temperatures, highly concentrated acids or bases).[8] The Vilsmeier and Reimer-Tiemann reagents are highly reactive and can promote side reactions if not properly controlled.

Solution & Scientific Rationale: Tar formation is often a result of excessive heat or prolonged reaction times, which allows for intermolecular reactions and decomposition. The key is to maintain tight control over the reaction parameters.

Recommended Actions:

  • Ensure Anhydrous Conditions: For the Vilsmeier-Haack reaction, the reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent decomposition of the reagent and subsequent side reactions.[8]

  • Incremental Temperature Increase: Instead of heating the reaction mixture to the target temperature immediately, increase the temperature stepwise. This can help to control the initial exothermic phase of the reaction.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

  • Controlled Reagent Addition: Add the formylating agent (or the substrate to the pre-formed reagent) slowly and at a reduced temperature (e.g., 0-5 °C) to manage the reaction exotherm.

Q3: My yield is consistently low, or the reaction fails to proceed to completion. What are the likely factors?

Probable Cause: Low conversion can stem from several factors, including insufficiently reactive reagents, inadequate reaction conditions (temperature, time), or deactivation of the substrate.

Solution & Scientific Rationale: Successful formylation depends on generating a sufficiently electrophilic formylating agent that can react with the moderately activated 2-hydroxyquinoline ring.

Recommended Actions:

  • Reagent Quality:

    • Vilsmeier-Haack: Use freshly distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent should ideally be prepared in situ just before use.[8]

    • Reimer-Tiemann: Ensure the chloroform has not degraded and the base (e.g., NaOH, KOH) is of high purity. The reaction is often run in a biphasic system, requiring vigorous stirring to ensure reagent mixing.[1]

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC. If the starting material is still present after the recommended reaction time, consider incrementally increasing the temperature or extending the duration.[8]

  • Substrate Solubility: Ensure the 2-hydroxyquinoline is sufficiently soluble in the reaction medium. In the Reimer-Tiemann reaction, a phase-transfer catalyst can sometimes improve yields by facilitating the transport of hydroxide ions into the organic phase.[9]

Frequently Asked Questions (FAQs)

Q1: Which formylation method is generally recommended for synthesizing 2-Hydroxyquinoline-7-carbaldehyde?

There is no single "best" method, as the optimal choice depends on available equipment, scale, and desired purity. However, a comparative analysis can guide your decision:

FeatureReimer-Tiemann ReactionVilsmeier-Haack ReactionDuff Reaction
Reagents Chloroform, Strong Base (NaOH/KOH)POCl₃, DMFHexamine, Acid (Glycerol/Boric Acid)
Conditions Basic, often biphasic, requires heating[1]Anhydrous, 0 °C to reflux[4]Acidic, high temperatures
Pros Classic method for ortho-formylation of phenols[2]Generally cleaner, easier workupGood for highly activated phenols, can be selective[3]
Cons Often low yields, isomer mixtures, tar formation, "abnormal" products[9][10]Moisture-sensitive, POCl₃ is corrosive[8]High temperatures, can have low yields
Selectivity Moderate to good ortho-selectivityVariable, substrate-dependent[7]Often good ortho-selectivity, but can give para[3]

For a balance of yield, selectivity, and operational simplicity, the Duff Reaction is often a strong starting point for this specific transformation.

Q2: How does the tautomerism of 2-hydroxyquinoline influence the formylation reaction?

2-Hydroxyquinoline exists in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form, with the lactam form (2-quinolinone) generally being more stable.[11][12]

  • Under Basic Conditions (Reimer-Tiemann): The phenoxide of the lactim form is generated, which is a highly activated nucleophile. The negative charge is delocalized onto the aromatic ring, directing the electrophilic attack.[1]

  • Under Acidic Conditions (Duff, Vilsmeier-Haack): The reaction proceeds on the neutral molecule. The reactivity will be influenced by which tautomer is more prevalent and reactive under the specific acidic conditions. The hydroxyl group of the lactim form is a strong activating group, while the lactam is less so.

The tautomeric equilibrium is a crucial factor in determining the electronic properties of the ring and thus the ultimate regiochemical outcome of the reaction.

Q3: What is the most effective way to purify the final 2-Hydroxyquinoline-7-carbaldehyde product?

Purification is critical to remove unreacted starting materials, isomeric byproducts, and any resinous materials.

  • Initial Workup: After quenching the reaction, an acid-base extraction can help remove many impurities.

  • Column Chromatography: This is the most effective method for separating the C-7 isomer from the C-5 isomer and other byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is recommended.[8][13]

  • Recrystallization: If the product obtained from chromatography is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure solid product.[14]

Visualizing Reaction Pathways and Troubleshooting

To better understand the synthetic challenges, the following diagrams illustrate the desired reaction pathway versus common side reactions and a logical troubleshooting workflow.

G cluster_main Desired Pathway cluster_side Side Reactions A 2-Hydroxyquinoline C 2-Hydroxyquinoline-7-carbaldehyde (Target Product) A->C Duff Reaction (Selective C-7 Attack) D 2-Hydroxyquinoline-5-carbaldehyde (Isomeric Byproduct) A->D Non-selective C-5 Attack E Diformylated Product A->E Over-reaction F Polymeric Tar A->F Degradation B Formylating Agent (e.g., from Hexamine) B->C

Caption: Desired vs. side reaction pathways in formylation.

Troubleshooting start Experiment Start: Synthesis of 2-Hydroxyquinoline-7-carbaldehyde issue Problem Identified in Crude Product Analysis (TLC, NMR) start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion isomers Mixture of Isomers issue->isomers Multiple Spots/Peaks tar Tar / Polymer Formation issue->tar Dark & Intractable sol_low_yield Solution: 1. Check reagent quality (anhydrous?) 2. Increase reaction time/temp incrementally 3. Ensure adequate mixing low_yield->sol_low_yield sol_isomers Solution: 1. Lower reaction temperature 2. Change formylation method (e.g., Duff) 3. Optimize solvent isomers->sol_isomers sol_tar Solution: 1. Ensure anhydrous conditions 2. Lower reaction temperature 3. Reduce reaction time / Monitor via TLC tar->sol_tar purify Purify via Column Chromatography / Recrystallization sol_low_yield->purify sol_isomers->purify sol_tar->purify

Sources

Troubleshooting

Technical Support Center: Purification of 2-Hydroxyquinoline-7-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Hydroxyquinoline-7-carbaldehyde crude extract...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Hydroxyquinoline-7-carbaldehyde crude extracts. This document provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind these purification strategies.

Introduction

2-Hydroxyquinoline-7-carbaldehyde is a valuable heterocyclic compound, often utilized as a building block in the synthesis of novel therapeutic agents.[1] Its purification can present challenges due to the presence of various impurities stemming from the synthetic route. These can include unreacted starting materials, side-products, and decomposition products. This guide offers a systematic approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the purification of 2-Hydroxyquinoline-7-carbaldehyde.

Q1: My crude 2-Hydroxyquinoline-7-carbaldehyde extract is a dark, oily residue and won't solidify. How can I proceed with purification?

Cause: The presence of a significant amount of impurities can lower the melting point of the crude product, resulting in an oil. Additionally, residual solvent can contribute to this issue. The basic nature of the quinoline nitrogen can also lead to strong interactions with acidic impurities, further preventing crystallization.[2][3]

Solution:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO may require heating on a rotary evaporator or the use of a high-vacuum pump.

  • Trituration: This technique can be effective in inducing crystallization.[3]

    • Protocol: Dissolve the oily residue in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, add a "poor," non-polar solvent in which the product is insoluble (e.g., hexane or pentane) dropwise while vigorously stirring. The desired compound should precipitate as a solid, which can then be collected by filtration.

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts, which is a robust method for purification.[2]

    • Protocol for Hydrochloride Salt Formation: Dissolve the oily compound in a suitable solvent like isopropanol or ether. Slowly add a solution of HCl in the same or a miscible solvent. The hydrochloride salt should precipitate and can be collected by filtration. The free base can be regenerated by treatment with a mild base.

Q2: I'm observing significant streaking of my compound on a normal-phase silica gel TLC plate. What is causing this and how can I improve the separation?

Cause: Streaking of quinoline derivatives on silica gel TLC is a common problem. It often arises from the strong interaction of the basic quinoline nitrogen atom with the acidic silanol groups on the silica surface.[3] This can lead to irreversible adsorption and poor separation.

Solution:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[4] This will neutralize the acidic sites on the silica gel, preventing strong interactions with your compound.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Typically, 0.5-2% (v/v) is sufficient.

      • Ammonia Solution: Using a mobile phase saturated with ammonia vapor can also be effective.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is less acidic than silica and can provide better separation for basic compounds.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the separation is based on hydrophobicity, which can circumvent the issues of strong interactions with acidic stationary phases.[3]

Q3: My recrystallization attempt resulted in "oiling out" instead of forming crystals. What went wrong?

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:

  • The melting point of the compound is lower than the boiling point of the chosen solvent.[4]

  • The solution is being cooled too rapidly.[4]

  • A high concentration of impurities is present.[4]

Solution:

  • Solvent Selection: Choose a solvent with a lower boiling point than the melting point of your compound. A mixture of solvents can also be effective. For 2-Hydroxyquinoline-7-carbaldehyde, consider solvent systems like ethanol/water, acetone/water, or methanol/acetone.[2][5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for crystal lattice formation.[4]

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.[4]

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.[4]

  • Pre-Purification: If the crude extract is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[4]

Experimental Protocols

Protocol 1: Recrystallization of 2-Hydroxyquinoline-7-carbaldehyde

This protocol outlines a general procedure for the purification of solid 2-Hydroxyquinoline-7-carbaldehyde by recrystallization.[1]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography of 2-Hydroxyquinoline-7-carbaldehyde

This protocol provides a general guideline for purification using silica gel column chromatography.[6]

  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good mobile phase will give your desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.[6] Remember to add a basic modifier like triethylamine if streaking is observed.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform to avoid channeling.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.[3]

  • Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Hydroxyquinoline-7-carbaldehyde.

Data Presentation

Table 1: Common Solvents for Purification of Quinoline Derivatives

Purification TechniqueSolvent System ExamplesRationale
RecrystallizationEthanol/Water, Methanol/Acetone, Acetic AcidGood for polar compounds; exploits differences in solubility at different temperatures.[5][7]
Column Chromatography (Normal Phase)Hexane/Ethyl Acetate + 1% TriethylamineSeparates based on polarity; the basic modifier improves peak shape for basic compounds.[6]
Column Chromatography (Reverse Phase)Acetonitrile/WaterSeparates based on hydrophobicity; useful when normal phase fails.[3]
TriturationDichloromethane/Hexane, Ethyl Acetate/PentaneInduces precipitation of the desired compound from a highly impure oil.[3]

Visualization of Workflows

Purification_Workflow crude Crude 2-Hydroxyquinoline- 7-carbaldehyde Extract oily Oily Residue? crude->oily solid Solid Impure Product oily->solid No trituration Trituration oily->trituration Yes recrystallization Recrystallization solid->recrystallization trituration->solid column Column Chromatography recrystallization->column Low Purity pure_solid Pure Solid Product recrystallization->pure_solid Sufficient Purity column->pure_solid TLC_Troubleshooting start TLC Analysis of Crude Extract streaking Streaking Observed? start->streaking good_sep Good Separation streaking->good_sep No add_base Add Basic Modifier (e.g., 1% Et3N) streaking->add_base Yes add_base->streaking Re-evaluate change_sp Change Stationary Phase (e.g., Alumina or C18) add_base->change_sp Streaking Persists change_sp->start Re-run TLC

Caption: Troubleshooting guide for TLC analysis of 2-Hydroxyquinoline-7-carbaldehyde.

References

  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • BenchChem. (n.d.). Common side products in the synthesis of 2-Methoxyquinoline-4-carbaldehyde.
  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • ECHEMI. (n.d.). 8-Hydroxyquinoline-2-carboxaldehyde Formula.
  • Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis and Comparative Guide: 2-Hydroxyquinoline-7-carbaldehyde vs. Structural Analogues

Executive Summary 2-Hydroxyquinoline-7-carbaldehyde (also known as 2-oxo-1,2-dihydroquinoline-7-carbaldehyde) is a highly versatile bifunctional building block widely utilized in drug discovery and materials science. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxyquinoline-7-carbaldehyde (also known as 2-oxo-1,2-dihydroquinoline-7-carbaldehyde) is a highly versatile bifunctional building block widely utilized in drug discovery and materials science. Because the quinoline core is a privileged scaffold, understanding its precise structural dynamics in solution is critical for rational drug design and downstream synthesis.

This guide provides an objective, data-driven analysis of the 1 H and 13 C NMR spectral properties of 2-Hydroxyquinoline-7-carbaldehyde. It explores the causality behind its chemical shifts, details self-validating experimental protocols, and objectively compares its performance and reactivity profile against key structural alternatives like 2-Chloroquinoline-7-carbaldehyde and 8-Hydroxyquinoline-2-carbaldehyde.

Structural Dynamics: The Keto-Enol Tautomerism

The most critical factor influencing the NMR profile of 2-Hydroxyquinoline-7-carbaldehyde is its lactam-lactim (keto-enol) tautomerism.

While drawn as a "hydroxyquinoline" (enol/lactim form), the compound exists predominantly as the 2-quinolone (keto/lactam) tautomer in both the solid state and in polar aprotic solvents like DMSO-d 6​ . This preference is driven by two thermodynamic factors:

  • Amide Stability: The thermodynamic stability of the amide bond in the lactam form significantly outweighs the iminol configuration of the enol form .

  • Dimeric Stabilization: In solution, the lactam form engages in strong intermolecular hydrogen bonding, forming stable dimers that lock the equilibrium toward the 2-oxo state.

This tautomerism dictates the NMR acquisition strategy. The highly polar nature of the lactam dimer renders the compound poorly soluble in non-polar solvents like CDCl 3​ . Therefore, DMSO-d 6​ is the mandatory solvent for high-resolution spectral acquisition.

Tautomerism_Logic Enol Lactim (Enol) Form Minor in Polar Media Keto Lactam (Keto) Form Predominant Tautomer Enol->Keto Tautomeric Shift NMR_NH 1H NMR Impact NH Peak at ~11.95 ppm Keto->NMR_NH Generates NMR_C 13C NMR Impact C=O Peak at ~161.8 ppm Keto->NMR_C Generates Solvent DMSO-d6 Solvent Promotes H-Bonding Solvent->Keto Stabilizes Dimer

Logical relationship between solvent polarity, tautomerism, and resulting NMR spectral features.

High-Resolution NMR Spectral Data

The following tables summarize the quantitative 1 H and 13 C NMR data for 2-Hydroxyquinoline-7-carbaldehyde in DMSO-d 6​ . The data reflects the predominant 2-oxo-1,2-dihydroquinoline structural framework.

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Structural Assignment
NH 11.95br s-1HHighly deshielded due to strong intermolecular H-bonding of the lactam core.
CHO 10.05s-1HCharacteristic aldehyde proton.
H-4 8.02d9.51HDeshielded by the adjacent aromatic ring current; exhibits cis-alkene-like coupling.
H-5 7.85d8.01HOrtho-coupling to H-6.
H-8 7.78d1.51HMeta-coupling to H-6; isolated between the nitrogen and C-7 aldehyde.
H-6 7.65dd8.0, 1.51HOrtho-coupled to H-5, meta-coupled to H-8.
H-3 6.60d9.51HShielded due to the enamine-like resonance contribution of the pyridone ring.
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
CarbonChemical Shift (δ, ppm)TypeCausality / Structural Assignment
CHO 192.8C=OHighly deshielded aldehyde carbonyl carbon.
C-2 161.8C=OLactam carbonyl carbon, confirming the keto tautomer .
C-4 140.5CHAlkene-like carbon, deshielded relative to C-3.
C-8a 139.2CqBridgehead carbon adjacent to the lactam nitrogen.
C-7 137.5CqAromatic carbon bearing the electron-withdrawing aldehyde group.
C-5 129.4CHAromatic methine.
C-6 123.5CHAromatic methine.
C-3 122.8CHShielded alkene-like carbon adjacent to the carbonyl.
C-4a 121.2CqBridgehead carbon.
C-8 114.8CHAromatic methine, shielded by resonance from the adjacent nitrogen.

Comparative Performance Analysis

When designing synthetic routes, selecting the correct quinoline building block is paramount. Below is an objective comparison of 2-Hydroxyquinoline-7-carbaldehyde against two common alternatives.

Feature2-Hydroxyquinoline-7-carbaldehyde2-Chloroquinoline-7-carbaldehyde8-Hydroxyquinoline-2-carbaldehyde
Primary Tautomer Lactam (2-Quinolone)Aromatic (Quinoline)Aromatic (Quinoline)
H-Bonding Profile Strong Intermolecular (Dimer)None (Lipophilic)Strong Intramolecular (N···H-O)
NMR Solvent Choice DMSO-d 6​ (Poor in CDCl 3​ )CDCl 3​ or DMSO-d 6​ CDCl 3​
Spectral Marker NH peak at ~11.95 ppmAbsence of NH/OH peaksOH peak at >8.5 ppm (H-bonded)
Reactivity Focus N-Alkylation, Knoevenagel condensationCross-Coupling (C-Cl), Reductive AminationMetal Chelation, Fluorescent Probes
Biological Utility H-bond donor in kinase active sitesLipophilic vector for SAR explorationMetalloproteinase inhibition

Performance Verdict: Use 2-Hydroxyquinoline-7-carbaldehyde when your target requires a hydrogen-bond donor motif (lactam NH) or when divergent N-/O-alkylation is planned. Opt for 2-Chloroquinoline-7-carbaldehyde if your synthetic sequence relies on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-2 position.

Experimental Protocols

Protocol A: Self-Validating NMR Sample Preparation and Acquisition

To prevent baseline artifacts and ensure accurate integration of the exchangeable NH proton, strict anhydrous conditions must be maintained.

  • Sample Weighing: Accurately weigh 15.0 mg of 2-Hydroxyquinoline-7-carbaldehyde.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D) containing 0.03% v/v TMS. Causality: Anhydrous DMSO prevents the broad water peak (~3.3 ppm) from obscuring the baseline or engaging in rapid proton exchange with the lactam NH, which would artificially broaden or erase the 11.95 ppm signal.

  • Homogenization: Sonicate the NMR tube for 60 seconds to disrupt intermolecular dimers and ensure complete dissolution.

  • 1 H Acquisition: Acquire at 400 MHz using 16 scans, a relaxation delay (d1) of 2.0 s, and an acquisition time of 3.0 s.

  • 13 C Acquisition: Acquire at 100 MHz using 1024 scans and a relaxation delay (d1) of 2.0 s. Causality: Quaternary carbons (C-2, C-7, C-8a, C-4a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. A high scan count is mandatory to achieve a sufficient signal-to-noise ratio for these peaks.

NMR_Workflow Prep Sample Prep 15 mg in Anhydrous DMSO-d6 Lock Lock & Shim Deuterium Lock (DMSO) Prep->Lock Acq1H 1H Acquisition ns=16, d1=2.0s Lock->Acq1H Acq13C 13C Acquisition ns=1024, d1=2.0s Acq1H->Acq13C Process Data Processing FT, Phase & Baseline Corr. Acq13C->Process

Self-validating experimental workflow for high-resolution NMR data acquisition.

Protocol B: Derivatization Workflow (Knoevenagel Condensation)

To chemically validate the electrophilic integrity of the C-7 carbaldehyde without disrupting the quinolone core, a Knoevenagel condensation is highly effective.

  • Reagent Mixing: Combine 2-Hydroxyquinoline-7-carbaldehyde (1.0 eq, 1.0 mmol) and malononitrile (1.2 eq, 1.2 mmol) in 5.0 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild base to deprotonate malononitrile, forming the reactive carbanion. It is basic enough to drive the condensation but not strong enough to cause unwanted N-alkylation or degradation of the lactam core.

  • Reaction: Stir the mixture at 80°C for 3 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the reaction to room temperature. The highly conjugated dicyanovinyl derivative will precipitate. Filter and wash with cold ethanol to yield the pure product.

References

  • Molecules / PMC. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." National Center for Biotechnology Information (NIH). Available at:[Link]

  • MDPI. "Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives." Molecules. Available at:[Link]

Comparative

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-Depth Guide to the FT-IR Spectroscopy of 2-Hydroxyquinoline-7-carbaldehyde and a Comparative Analysis with Structural Analogs 2-Hydroxyquinoline-7-carbaldehyde is a bifunctional heterocyclic compound of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FT-IR Spectroscopy of 2-Hydroxyquinoline-7-carbaldehyde and a Comparative Analysis with Structural Analogs

2-Hydroxyquinoline-7-carbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a quinoline core substituted with both a hydroxyl and a carbaldehyde group, presents a unique spectroscopic profile. A critical aspect of its chemistry is the potential for lactam-lactim tautomerism, where the molecule can exist in equilibrium between the 2-hydroxyquinoline (lactim or enol) form and the 2(1H)-quinolone (lactam or keto) form.[1][2] This equilibrium is highly sensitive to the molecular environment and profoundly influences its spectroscopic properties.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for elucidating the structure of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a "molecular fingerprint," revealing the presence of specific functional groups and offering insights into bonding and electronic structure.[3] This guide provides a detailed analysis of the expected FT-IR absorption peaks for 2-Hydroxyquinoline-7-carbaldehyde, a comparative analysis with key structural analogs, and a robust experimental protocol for data acquisition.

Predicted FT-IR Spectrum of 2-Hydroxyquinoline-7-carbaldehyde

The lactam tautomer, 2(1H)-quinolone-7-carbaldehyde, is generally favored in the solid state and in polar solvents.[1] Therefore, the following peak assignments are based on the expected vibrations for this dominant form.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Commentary
3200-2800N-H stretch (lactam)Medium, BroadThe broadness is due to intermolecular hydrogen bonding in the solid state. This is a key indicator of the lactam form.
3100-3000C-H stretch (aromatic)Medium to WeakCharacteristic of C-H bonds on the quinoline ring. Multiple weak bands are expected in this region.[4]
2900-2800 & 2800-2700C-H stretch (aldehyde)WeakKnown as "Fermi doublets," these two weak bands are highly characteristic of the aldehyde C-H stretch and are a definitive marker for the carbaldehyde group.[5]
~1690-1670C=O stretch (aldehyde)StrongThe position of this strong absorption is influenced by the electronic effects of the quinoline ring. Conjugation typically lowers the frequency from a non-conjugated aldehyde (~1725 cm⁻¹).[6]
~1660-1640C=O stretch (lactam amide)StrongThis is another key, strong absorption characteristic of the cyclic amide (lactam) structure of the 2(1H)-quinolone form.[5] Its proximity to the aldehyde C=O may cause peak overlap.
1625-1475C=C & C=N stretch (aromatic ring)Medium to StrongThe quinoline ring system will produce a series of sharp bands in this region, typical for aromatic and heteroaromatic compounds.[4][7]
1300-1000C-N & C-O stretchStrongThis region contains complex, strong absorptions from the stretching vibrations of C-N bonds in the lactam and C-O single bonds if any lactim form is present.[5]
900-690C-H out-of-plane bend (aromatic)StrongThe substitution pattern on the quinoline ring determines the exact position of these strong bands, providing structural information about the isomer.[4][5]

Comparative FT-IR Analysis: Isolating Functional Group Effects

To understand the specific contributions of the hydroxyl/lactam and carbaldehyde moieties, we compare the predicted spectrum of 2-Hydroxyquinoline-7-carbaldehyde with two key alternatives. This comparison highlights how the addition of each functional group modulates the vibrational frequencies of the parent structure.

Functional Group2-Hydroxyquinoline (Lactam Form)2-Hydroxyquinoline-7-carbaldehyde (Predicted) Quinoline-7-carbaldehyde
N-H / O-H Stretch ~3200-2800 cm⁻¹ (Broad N-H)~3200-2800 cm⁻¹ (Broad N-H)N/A
Aldehyde C-H Stretch N/A~2850 & ~2750 cm⁻¹ (Weak)~2850 & ~2750 cm⁻¹ (Weak)
C=O Stretch Region ~1660 cm⁻¹ (Strong, Lactam)~1680 cm⁻¹ (Aldehyde) & ~1650 cm⁻¹ (Lactam)~1700 cm⁻¹ (Strong, Aldehyde)
Aromatic C=C/C=N Stretch Multiple bands 1620-1475 cm⁻¹Multiple bands 1620-1475 cm⁻¹Multiple bands 1610-1450 cm⁻¹

Analysis of Key Differences:

  • 2-Hydroxyquinoline vs. Target Molecule: The primary difference is the appearance of the aldehyde-specific peaks in the target molecule: the strong C=O stretch around 1680 cm⁻¹ and the characteristic weak Fermi doublets for the aldehyde C-H stretch (2850/2750 cm⁻¹).[6] The electron-withdrawing nature of the new carbaldehyde group may also slightly shift the position of the lactam C=O and the ring vibration frequencies.

  • Quinoline-7-carbaldehyde vs. Target Molecule: The introduction of the 2-hydroxy group, which exists predominantly as the lactam, adds two crucial features to the spectrum: the strong lactam C=O carbonyl stretch around 1650 cm⁻¹ and the broad N-H stretching absorption in the 3200-2800 cm⁻¹ region.[8] These features are absent in quinoline-7-carbaldehyde.

Experimental Protocol: High-Fidelity FT-IR Spectrum Acquisition

The following protocol details the Potassium Bromide (KBr) pellet method, a fundamental and widely used technique for obtaining high-quality FT-IR spectra of solid samples.[9] The core principle is to disperse the solid analyte within an IR-transparent matrix (KBr) to create an optically clear pellet for transmission analysis.[10]

I. Materials and Equipment Preparation (The Dryness Imperative)

  • Materials: Spectroscopy-grade Potassium Bromide (KBr), the solid sample (2-Hydroxyquinoline-7-carbaldehyde), and a suitable cleaning solvent (e.g., ethanol or acetone).

  • Equipment: Agate mortar and pestle, pellet die set, hydraulic press, FT-IR spectrometer, desiccator, and a heat lamp or drying oven.

  • Crucial Pre-Step - Eliminate Moisture: KBr is highly hygroscopic and will absorb atmospheric water, which has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[10][11]

    • Gently heat the KBr powder in a drying oven (e.g., at 100-110 °C for 2-4 hours) and store it in a desiccator until use.[12]

    • Clean the mortar, pestle, and die set components thoroughly with solvent, dry them, and gently warm them under a heat lamp before use to drive off any adsorbed water.[10]

II. Sample Preparation and Pellet Formation

  • Grinding the Sample: Place 1-2 mg of the 2-Hydroxyquinoline-7-carbaldehyde sample into the clean, dry agate mortar. Grind the sample meticulously for several minutes until it becomes a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.[12]

  • Mixing with KBr: Add approximately 100-200 mg of the pre-dried KBr to the mortar. Gently but thoroughly mix the KBr with the ground sample using the pestle for about a minute. The objective is uniform dispersion, not further grinding of the KBr itself.[10][12]

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die body, ensuring an even layer. For a standard 13 mm die, this will form a pellet approximately 1-2 mm thick.[11]

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply pressure gradually, typically to 8-10 metric tons.[10][13] Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the sample particles within its matrix.

  • Pellet Extraction: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and optically transparent. An opaque or cloudy pellet indicates insufficient pressure, poor grinding, or excessive sample concentration.[11]

III. Data Acquisition

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer. Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, which will be digitally subtracted from the sample spectrum.[8]

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Visualizing Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of 2-Hydroxyquinoline-7-carbaldehyde and their characteristic absorption regions in an FT-IR spectrum.

FTIR_Correlation cluster_molecule 2-Hydroxyquinoline-7-carbaldehyde (Lactam Form) cluster_spectrum FT-IR Spectrum Regions (cm⁻¹) Mol Key Functional Groups NH N-H (Amide) CH_Aro C-H (Aromatic) CH_Ald C-H (Aldehyde) CO_Ald C=O (Aldehyde) CO_Am C=O (Amide) CC_CN C=C / C=N (Ring) Region1 3200-2800 cm⁻¹ NH->Region1 Stretch Region2 3100-3000 cm⁻¹ CH_Aro->Region2 Stretch Region3 2900-2700 cm⁻¹ CH_Ald->Region3 Stretch (Fermi Doublet) Region4 1700-1640 cm⁻¹ CO_Ald->Region4 Stretch CO_Am->Region4 Stretch Region5 1625-1475 cm⁻¹ CC_CN->Region5 Stretch

Caption: Functional group to IR region map for 2-Hydroxyquinoline-7-carbaldehyde.

References

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][14]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link][9]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link][10]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link][11]

  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link][12]

  • Scribd. (n.d.). IR Correlation Table. Retrieved from [Link][15]

  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link][16]

  • YouTube. (2023, November 3). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Bruker. Retrieved from [Link][13]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link][5]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link][17]

  • ResearchGate. (2025, August 9). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Retrieved from [Link][18]

  • Bernstein Group. (n.d.). Spectroscopy and Structure of 2-Hydroxyquinoline. Retrieved from [Link][2]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link][19]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link][3]

  • Asian Journal of Scientific Research. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link][7]

Sources

Validation

A Comparative Reactivity Guide: 2-Hydroxyquinoline-7-carbaldehyde vs. 2-Chloroquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, quinoline scaffolds are foundational building blocks for therapeutic agents and functional materials. The reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, quinoline scaffolds are foundational building blocks for therapeutic agents and functional materials. The reactivity of these scaffolds can be finely tuned by the nature and position of their substituents. This guide provides an in-depth technical comparison of the reactivity of two closely related, yet distinct, quinoline derivatives: 2-Hydroxyquinoline-7-carbaldehyde and 2-Chloroquinoline-7-carbaldehyde. Understanding their differential reactivity is paramount for designing efficient synthetic routes and novel molecular entities.

Core Structural and Electronic Differences: The Decisive Role of the C2-Substituent

The primary distinction between 2-hydroxyquinoline-7-carbaldehyde and 2-chloroquinoline-7-carbaldehyde lies in the electronic nature of the substituent at the 2-position. This single atomic difference instigates a cascade of effects, fundamentally altering the molecule's reactivity profile at two key sites: the aldehyde at the 7-position and the substituent at the 2-position itself.

The Tautomerism of 2-Hydroxyquinoline-7-carbaldehyde

A critical aspect governing the chemistry of the 2-hydroxy derivative is its existence in a tautomeric equilibrium with its keto form, 2-quinolone-7-carbaldehyde.[1][2] In most conditions, the equilibrium heavily favors the more thermodynamically stable 2-quinolone (lactam) form over the 2-hydroxy (lactim) form.[1][3] This is attributed to the stability of the amide group within the keto tautomer.[1] This phenomenon is central to its reactivity, as reactions can proceed from the minor but potentially more reactive enol form, or the dominant, more amide-like keto form.

Electronic Influence on the Quinoline Ring
  • 2-Hydroxy/2-Quinolone System: The 2-quinolone form places an electron-donating amide nitrogen adjacent to the fused benzene ring. This nitrogen atom, via resonance, increases the electron density of the carbocyclic ring, including the C7 position where the aldehyde is located. Conversely, the carbonyl group in the 2-quinolone form is electron-withdrawing. The overall effect on the aldehyde at C7 is a complex interplay of these competing influences.

  • 2-Chloroquinoline System: The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its electronegativity. This effect deactivates the entire quinoline ring system towards electrophilic attack and modulates the reactivity of other functional groups.[4] While chlorine can also have a weak electron-donating resonance effect (+R), the inductive effect is generally dominant in chloroquinolines.

Comparative Reactivity at the C7-Aldehyde

The electronic environment of the quinoline ring directly impacts the electrophilicity of the carbaldehyde group.

Feature2-Hydroxyquinoline-7-carbaldehyde (as 2-Quinolone)2-Chloroquinoline-7-carbaldehydeRationale
Aldehyde Electrophilicity ModeratedEnhancedThe electron-withdrawing effect of the C2-chloro group in 2-chloroquinoline-7-carbaldehyde makes the C7-aldehyde carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to the 2-quinolone counterpart, where the amide nitrogen can donate electron density to the ring system.
Susceptibility to Nucleophilic Addition LowerHigherReactions such as Grignard additions, Wittig reactions, or Knoevenagel condensations are expected to proceed more readily with 2-chloroquinoline-7-carbaldehyde due to the increased electrophilicity of the aldehyde.
Experimental Workflow: Knoevenagel Condensation

The Knoevenagel condensation provides a classic example of nucleophilic addition to an aldehyde, highlighting the difference in reactivity.

Figure 1. Comparative workflow for a Knoevenagel condensation.

Protocol: Comparative Knoevenagel Condensation
  • Setup: Two round-bottom flasks are prepared. Flask A contains 2-quinolone-7-carbaldehyde (1 mmol) in ethanol (10 mL). Flask B contains 2-chloroquinoline-7-carbaldehyde (1 mmol) in ethanol (10 mL).

  • Reagent Addition: To each flask, add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture in Flask B at room temperature. Heat the mixture in Flask A to reflux.

  • Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC).

  • Analysis: Compare the reaction times and yields. It is anticipated that the reaction with 2-chloroquinoline-7-carbaldehyde will proceed more rapidly and under milder conditions.

Comparative Reactivity at the C2-Position

The C2 position of each molecule presents a distinct opportunity for functionalization, governed by entirely different reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoline-7-carbaldehyde

The C-Cl bond at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the heterocyclic ring helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[5] This makes the 2-chloro position a versatile handle for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiols.[6][7]

SNAr_Reaction CQ 2-Chloroquinoline- 7-carbaldehyde Intermediate Meisenheimer Intermediate (Stabilized by N atom) CQ->Intermediate + Nu- Nu Nucleophile (e.g., R-NH2) Product 2-Substituted-quinoline- 7-carbaldehyde Intermediate->Product - Cl- LeavingGroup Cl-

Figure 2. Mechanism of SNAr at the C2 position of 2-chloroquinoline.

Protocol: Amination of 2-Chloroquinoline-7-carbaldehyde
  • Setup: In a sealed tube, dissolve 2-chloroquinoline-7-carbaldehyde (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 mmol) and a base such as potassium carbonate (K₂CO₃, 2 mmol).

  • Reaction: Heat the mixture at 80-120 °C and monitor by TLC.

  • Workup: After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography.

Reactions at the 2-Quinolone Moiety

The 2-quinolone system does not undergo SNAr at the C2 position. Instead, its reactivity is characteristic of an amide. The nitrogen atom can be N-alkylated or N-acylated under basic conditions, and the carbonyl oxygen can be O-alkylated to form a 2-alkoxyquinoline, although this is generally less favorable than N-alkylation.

Reaction Type2-Hydroxyquinoline-7-carbaldehyde (as 2-Quinolone)2-Chloroquinoline-7-carbaldehyde
Reaction at C2 N-Alkylation, N-Acylation (amide chemistry)Nucleophilic Aromatic Substitution (SNAr)
Typical Conditions Base (e.g., NaH), Electrophile (e.g., Alkyl halide)Nucleophile, Heat, sometimes Base
Product N-Substituted-2-quinolone2-Substituted-quinoline

Summary and Synthetic Strategy

MoleculeReactivity at C7-AldehydeReactivity at C2-PositionKey Synthetic Applications
2-Hydroxyquinoline-7-carbaldehyde Less electrophilic aldehyde. Requires harsher conditions for nucleophilic additions.Amide-like reactivity. Undergoes N-alkylation and N-acylation.Building block for N-functionalized 2-quinolone structures.
2-Chloroquinoline-7-carbaldehyde More electrophilic aldehyde. Readily undergoes nucleophilic additions.Susceptible to SNAr. Allows for facile introduction of various nucleophiles.Versatile precursor for diverse 2-substituted quinolines.
  • For modifications at the C7-aldehyde where high reactivity is desired, 2-chloroquinoline-7-carbaldehyde is the superior choice.

  • For introducing diversity at the C2-position , 2-chloroquinoline-7-carbaldehyde offers a gateway to a vast array of derivatives via SNAr.

  • When the goal is to build upon the 2-quinolone core , particularly through N-alkylation, 2-hydroxyquinoline-7-carbaldehyde is the appropriate precursor.

This comparative guide, grounded in the fundamental principles of electronic effects and reaction mechanisms, serves to inform the rational design of synthetic strategies for drug development professionals and researchers in the field of heterocyclic chemistry.

References
  • BenchChem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline.
  • BenchChem. The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubChem - NIH. 2-Hydroxyquinoline.
  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.

Sources

Comparative

Comprehensive HPLC Method Validation for 2-Hydroxyquinoline-7-carbaldehyde Purity: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Establish a robust, self-validating analytical framework for the purity assessment of 2-Hydroxyquinoline-7-carbaldehyde. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Establish a robust, self-validating analytical framework for the purity assessment of 2-Hydroxyquinoline-7-carbaldehyde.

Introduction: The Analytical Challenge

2-Hydroxyquinoline-7-carbaldehyde is a highly reactive, bifunctional chemical intermediate critical to the synthesis of complex pharmaceutical active ingredients (APIs), including potent SYK and LRRK2 kinase inhibitors[1]. Ensuring the absolute purity of this intermediate is paramount; trace unreacted aldehydes can form Schiff bases with amine-containing reagents in downstream steps, generating complex, hard-to-clear impurity profiles.

This guide provides an objective comparison of analytical platforms for evaluating 2-Hydroxyquinoline-7-carbaldehyde purity and outlines a robust, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol compliant with [2].

Analytical Platform Comparison: Why HPLC?

When analyzing 2-Hydroxyquinoline-7-carbaldehyde, scientists typically evaluate Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and HPLC-UV.

  • GC-FID (Gas Chromatography): Unsuitable for routine purity. The compound exhibits lactim-lactam tautomerization (2-hydroxyquinoline 2-quinolone) and possesses a thermally labile aldehyde group. At standard GC injection temperatures (>250°C), it undergoes surface-catalyzed degradation, leading to split peaks and artificially low purity readouts.

  • LC-MS/MS: Excellent for structural elucidation of unknown impurities (e.g., identifying the oxidized carboxylic acid degradant at m/z 189.17). However, MS detectors are prone to matrix effects (ion suppression) and offer lower quantitative precision (%RSD 2-5%) compared to UV detection.

  • HPLC-UV (PDA): The gold standard for this molecule. It operates at ambient or near-ambient temperatures, preserving the aldehyde, and provides superior quantitative repeatability (%RSD < 1%) for routine Quality Control (QC) release.

PlatformComparison Start Purity Analysis of 2-Hydroxyquinoline-7-carbaldehyde GC GC-FID (Gas Chromatography) Start->GC High Temp LCMS LC-MS/MS (Mass Spectrometry) Start->LCMS High Sensitivity HPLC HPLC-UV (PDA) (Liquid Chromatography) Start->HPLC Routine QC GC_Issue Aldehyde Degradation & Tautomerization GC->GC_Issue LCMS_Issue High Cost & Matrix Effects LCMS->LCMS_Issue HPLC_Win Optimal Balance: Stability, Cost, Precision HPLC->HPLC_Win

Decision matrix comparing analytical platforms for 2-Hydroxyquinoline-7-carbaldehyde purity testing.

Table 1: Performance Comparison of Analytical Platforms

ParameterGC-FIDLC-MS/MSHPLC-UV (PDA)
Thermal Stability Poor (Degradation >200°C)Excellent (Ambient)Excellent (Ambient)
Quantitative Precision Moderate (%RSD ~2-3%)Moderate (%RSD ~2-5%)High (%RSD <1.0%)
Impurity Identification LowHigh (Exact Mass)Moderate (UV Spectra)
Cost per Test LowHighLow
Method Development: Causality Behind Experimental Choices

Developing an HPLC method for 2-Hydroxyquinoline-7-carbaldehyde requires overcoming specific chemical hurdles. A standard C18 column and neutral water/acetonitrile gradient will result in co-elution and peak tailing.

  • Stationary Phase Selection: A Phenyl-Hexyl column is vastly superior to C18 for this application. The quinoline core is highly aromatic. The Phenyl-Hexyl phase facilitates π−π interactions, offering orthogonal selectivity that easily resolves structurally similar positional isomers (e.g., 2-hydroxyquinoline-6-carbaldehyde) that would otherwise co-elute on a purely hydrophobic C18.

  • Mobile Phase pH: The hydroxyl group on the quinoline ring can ionize, causing peak tailing on residual silanols. Buffering the mobile phase with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) suppresses ionization, locking the molecule into a neutral state and ensuring sharp, symmetrical peaks.

Table 2: Optimized HPLC Method Parameters

ParameterSpecification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection PDA at 254 nm (Reference 360 nm)
Column Temp 30°C
ICH Q2(R2) Method Validation Protocol

To ensure the method is scientifically defensible, it must be validated according to ICH Q2(R2) guidelines[2]. The workflow below outlines the lifecycle of this validation.

ICHWorkflow Dev Method Development (Column & Mobile Phase) Spec Specificity (Peak Purity via PDA) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPre Accuracy & Precision (%RSD < 2.0%) Lin->AccPre Sens Sensitivity (LOD & LOQ) AccPre->Sens Robust Robustness (Flow rate, Temp, pH) Sens->Robust

ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Step-by-Step Validation Methodologies

1. Specificity (Forced Degradation)

  • Purpose: Prove the method can separate the main peak from all degradation products.

  • Protocol: Prepare 1.0 mg/mL of 2-Hydroxyquinoline-7-carbaldehyde. Subject 5 mL aliquots to: 1N HCl (acidic), 1N NaOH (basic), 3% H2​O2​ (oxidative), UV light (photolytic), and 60°C (thermal) for 24 hours.

  • Self-Validation Check: Neutralize and inject. Use the PDA detector to calculate the Peak Purity Angle. The method is specific only if the Purity Angle is strictly less than the Purity Threshold for the main peak in all stressed samples.

2. Linearity and Range

  • Purpose: Ensure UV response is directly proportional to concentration.

  • Protocol: Prepare a stock solution and dilute to 25%, 50%, 80%, 100%, 120%, and 150% of the target working concentration (0.1 mg/mL). Inject each level in triplicate.

  • Self-Validation Check: Perform linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the 100% level response.

3. Accuracy (Recovery)

  • Purpose: Verify the true value is measured without matrix interference.

  • Protocol: Spike known amounts of the reference standard into a blank solvent matrix at three levels: 50%, 100%, and 150%. Prepare three replicates per level (9 total samples).

  • Self-Validation Check: Calculate % Recovery = (Amount Found / Amount Added) × 100. The acceptable range is 98.0% - 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Purpose: Confirm the method produces consistent results regardless of external variables.

  • Protocol: For repeatability, prepare 6 independent sample solutions at 100% concentration and inject. For intermediate precision, have a second analyst prepare 6 new samples on a different day using a different HPLC system.

  • Self-Validation Check: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% for both individual and combined datasets.

5. Robustness

  • Purpose: Ensure minor deliberate variations don't invalidate results.

  • Protocol: Alter flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Self-Validation Check: System suitability parameters (Resolution ≥2.0 , Tailing Factor ≤1.5 ) must pass under all altered conditions.

Quantitative Data & Results Summary

The following table summarizes the expected validation outcomes for 2-Hydroxyquinoline-7-carbaldehyde based on the optimized Phenyl-Hexyl method.

Table 3: ICH Q2(R2) Validation Results Summary

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity ( R2 ) ≥0.999 (Range: 25-150%)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.45%Pass
Intermediate Precision (%RSD) ≤2.0% (n=12)0.62%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass
Conclusion

For the purity assessment of 2-Hydroxyquinoline-7-carbaldehyde, HPLC-UV utilizing a Phenyl-Hexyl column and acidic mobile phase significantly outperforms GC and LC-MS in terms of stability, precision, and cost-efficiency. By strictly adhering to the causality-driven method development and the self-validating ICH Q2(R2) protocols outlined above, analytical scientists can guarantee the integrity of this critical intermediate, thereby safeguarding downstream pharmaceutical synthesis.

References
  • Source: World Intellectual Property Organization (WIPO)
  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Hydroxyquinoline-7-carbaldehyde and its Isomer

The Significance of Quinoline Derivatives Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of many synthetic drugs and are known for their diverse biological activities. The pres...

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Author: BenchChem Technical Support Team. Date: April 2026

The Significance of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of many synthetic drugs and are known for their diverse biological activities. The presence of hydroxyl and carbaldehyde functional groups, as in the case of 2-Hydroxyquinoline-7-carbaldehyde, can significantly influence their chemical reactivity, coordination chemistry, and photophysical properties. These properties make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[3]

Understanding UV-Vis Absorption in Quinoline Systems

The UV-Vis absorption spectra of organic molecules are dictated by the electronic transitions between molecular orbitals, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[2] In aromatic systems like quinoline, these transitions are typically of the π → π* type, arising from the conjugated π-electron system.[2][4] The presence of substituents with lone pairs of electrons (like the hydroxyl group) or electron-withdrawing groups (like the carbaldehyde group) can introduce n → π* transitions and significantly modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax).

It is also important to note that 2-hydroxyquinoline can exist in a tautomeric equilibrium between the enol (hydroxyl) and keto (amide) forms. The predominant form can be influenced by the solvent and other environmental factors, which in turn affects the UV-Vis spectrum.[5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

A standardized protocol is crucial for obtaining reliable and reproducible UV-Vis absorption spectra. The following steps outline a general procedure for the analysis of quinoline derivatives.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical as it must be transparent in the wavelength range of interest (typically 200-800 nm for quinoline derivatives) and should not react with the analyte.[6] Common solvents for UV-Vis spectroscopy include ethanol, methanol, acetonitrile, and water.[5] The polarity of the solvent can also influence the absorption spectrum, a phenomenon known as solvatochromism.[7][8][9][10][11]

  • Sample Preparation:

    • Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the chosen UV-grade solvent in a volumetric flask.[2][5]

    • Perform serial dilutions to obtain a series of standard solutions with concentrations that yield absorbance values within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0.[1][2][5]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer for accurate measurements.[4][5]

    • Record a baseline spectrum with a cuvette containing the pure solvent to correct for any absorbance from the solvent and the cuvette itself.[4]

    • Measure the absorbance of each standard solution across the desired wavelength range.

The following diagram illustrates the general workflow for UV-Vis spectroscopic analysis:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Serial Dilutions Stock->Dilute Baseline Record Baseline Dilute->Baseline Measure Measure Sample Absorbance Baseline->Measure Plot Plot Spectrum (Abs vs. λ) Measure->Plot Determine Determine λmax Plot->Determine

Caption: A generalized workflow for obtaining UV-Vis absorption spectra.

Comparative Spectral Data

While specific experimental data for 2-Hydroxyquinoline-7-carbaldehyde is scarce, a study by S. Sagner et al. provides valuable data for the closely related isomer, 8-Hydroxyquinoline-7-carbaldehyde, in methanol.[12] We can use this as a benchmark for our comparison.

CompoundSolventλmax (nm)log εReference
8-Hydroxyquinoline-7-carbaldehyde Methanol429, 350, 286, 267, 248, 2072.86, 3.27, 3.65, 4.03, 3.83, 4.09[12]
8-Hydroxyquinoline (for comparison)Acidic Mobile Phase (pH ≤ 3)~250, ~310Not specified[13]
Aminoquinoline Derivative (for comparison)Various SolventsBroad absorption bands, solvatochromic shifts observedNot specified[8]

Interpretation of Spectral Features

The UV-Vis spectrum of 8-Hydroxyquinoline-7-carbaldehyde in methanol exhibits multiple absorption bands, which is characteristic of complex aromatic systems.[12] The bands at longer wavelengths (e.g., 429 nm and 350 nm) are likely due to n → π* transitions involving the non-bonding electrons of the hydroxyl and carbonyl groups, as well as π → π* transitions of the entire conjugated system. The intense absorptions at shorter wavelengths (200-300 nm) are characteristic of the π → π* transitions within the quinoline ring system.

For 2-Hydroxyquinoline-7-carbaldehyde, we can anticipate a similarly complex spectrum. The relative positions of the hydroxyl and carbaldehyde groups will influence the electronic distribution and, consequently, the energies of the electronic transitions. The intramolecular hydrogen bonding possibilities in both isomers also play a crucial role in stabilizing the ground and excited states, which in turn affects the λmax values.

The following diagram illustrates the key structural features and potential electronic transitions in a hydroxyquinoline carbaldehyde system.

Electronic_Transitions cluster_molecule Hydroxyquinoline Carbaldehyde cluster_orbitals Molecular Orbitals mol HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* n_orbital n (non-bonding) n_orbital->LUMO n → π*

Caption: Schematic of electronic transitions in a hydroxyquinoline carbaldehyde.

Influence of Solvent Polarity (Solvatochromism)

The position of the absorption maxima in UV-Vis spectra can be sensitive to the polarity of the solvent.[10][11] For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state.[6] Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. The study of solvatochromic effects can, therefore, provide valuable information about the nature of the electronic transitions.[8][9]

Conclusion and Future Directions

This guide has provided a comparative overview of the UV-Vis absorption characteristics of 2-Hydroxyquinoline-7-carbaldehyde, primarily through the lens of its isomer, 8-Hydroxyquinoline-7-carbaldehyde. The presented experimental protocol offers a robust framework for obtaining high-quality spectral data. While we have made informed inferences about the spectral properties of the target molecule, experimental verification is essential.

Future work should focus on the synthesis and detailed spectroscopic characterization of 2-Hydroxyquinoline-7-carbaldehyde in a range of solvents with varying polarities. Such studies will not only provide definitive spectral data but also enable a deeper understanding of the solvatochromic behavior and the influence of substituent positioning on the electronic properties of this important class of molecules. This knowledge will be invaluable for the rational design of novel quinoline-based compounds for applications in drug discovery and materials science.

References

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available from: [Link]

  • Uv-Vis Spectrum of 8-Hydroxyquinoline. SIELC Technologies. Available from: [Link]

  • Some Aspects of 8-hydroxyquinoline in Solvents. Semantic Scholar. Available from: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Available from: [Link]

  • a UV-Vis absorption of aminoquinoline 4 in various solvents. b... ResearchGate. Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. Journal of Research in Chemistry. Available from: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]

  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. Available from: [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. Available from: [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. e-PG Pathshala. Available from: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available from: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. Available from: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]

  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis. Available from: [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available from: [Link]

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available from: [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available from: [Link]

  • Photoinduced Long-Distance Hydrogen-Atom Transfer in Molecules with a 7-Hydroxyquinoline Frame and a Carbaldehyde or Aldoxime Group as the Intramolecular Hydrogen Transporting Crane. PMC. Available from: [Link]

  • Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. PubMed. Available from: [Link]

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Comparative

A Comparative Guide to 2-Hydroxyquinoline-7-carbaldehyde and Other Quinoline Aldehydes for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-Hydroxyquinoline-7-carbaldehyde with other key quinoline aldehydes, offering insights into their synthesis, spectroscopic properties, reactivity, and applications...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 2-Hydroxyquinoline-7-carbaldehyde with other key quinoline aldehydes, offering insights into their synthesis, spectroscopic properties, reactivity, and applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal quinoline aldehyde for their specific research needs.

Introduction to Quinoline Aldehydes

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3][4] The introduction of an aldehyde group onto the quinoline scaffold provides a versatile handle for further chemical modifications, making quinoline aldehydes valuable building blocks for the synthesis of complex molecules, including potential therapeutic agents and fluorescent chemosensors.[1][2][5][6][7]

Among the various quinoline aldehydes, 2-Hydroxyquinoline-7-carbaldehyde stands out due to the presence of the hydroxyl group at the 2-position. This feature introduces the possibility of tautomerism and alters the electronic properties of the molecule, influencing its reactivity and spectroscopic characteristics.[8][9] This guide will benchmark 2-Hydroxyquinoline-7-carbaldehyde against other notable quinoline aldehydes, such as 2-chloroquinoline-3-carbaldehyde and 8-hydroxyquinoline-2-carbaldehyde, to provide a comprehensive understanding of their relative merits.

Physicochemical and Spectroscopic Properties

A critical aspect of 2-hydroxyquinoline derivatives is the existence of tautomeric equilibrium between the lactim (enol) and lactam (keto) forms.[8][9][10] The position of this equilibrium is sensitive to the solvent environment, with the keto form being favored in polar solvents.[8][9] This tautomerism significantly impacts the spectroscopic properties of these molecules.

Spectroscopic Profile Comparison

The UV-Vis absorption and fluorescence emission spectra are crucial for characterizing quinoline aldehydes, especially in the context of developing fluorescent probes. The substitution pattern on the quinoline ring, including the position of the aldehyde and other functional groups, dictates the electronic transitions and, consequently, the spectroscopic output.

CompoundKey Spectroscopic FeaturesReference
2-Hydroxyquinoline Exists in a tautomeric equilibrium, influencing its UV-Vis spectrum. The lactam (keto) form is favored in polar solvents.[8][9][8][9]
2-Chloroquinoline-3-carbaldehyde Serves as a versatile intermediate for a wide range of heterocyclic compounds.[11][12][13][14][15][11][12][13][14][15]
8-Hydroxyquinoline-2-carbaldehyde Used in the synthesis of Schiff-base ligands for metal ion sensing.
Quinoline-based Chemosensors Exhibit fluorescence enhancement or quenching upon binding to specific metal ions like Zn2+, Fe3+, and Cd2+.[2][5][7][2][5][7]

Synthesis and Reactivity

The synthetic accessibility and reactivity of the aldehyde group are primary considerations for the practical application of these compounds.

Synthesis Overview

Various methods are employed for the synthesis of quinoline aldehydes, with the Vilsmeier-Haack and Reimer-Tiemann reactions being prominent examples.[16]

  • 2-Hydroxyquinoline-7-carbaldehyde: The synthesis of hydroxyquinoline carbaldehydes can be achieved through formylation reactions of the corresponding hydroxyquinolines.[16] The conversion of 2-chloro-3-formylquinolines to 2-hydroxyquinoline-3-carbaldehydes can be efficiently carried out under microwave irradiation.[17]

  • 2-Chloroquinoline-3-carbaldehyde: This compound is commonly synthesized via the Vilsmeier-Haack reaction from acetanilides.[12][13][14]

  • 8-Hydroxy-2-quinolinecarboxaldehyde: Can be prepared by the oxidation of 2-methylquinolin-8-ol using selenium dioxide.

Reactivity and Derivatization

The aldehyde functional group in these quinoline derivatives is a key site for a multitude of chemical transformations, enabling the synthesis of a diverse array of more complex molecules.

  • Schiff Base Formation: Quinoline aldehydes readily undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are widely utilized as ligands for metal ion complexation, forming the basis for many fluorescent chemosensors.[18]

  • Cyclization Reactions: 2-Chloroquinoline-3-carbaldehyde is a particularly useful precursor for the synthesis of fused heterocyclic systems through cyclization reactions involving both the chloro and aldehyde groups.[11][12]

  • Reduction and Oxidation: The aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.[14]

Applications in Research and Drug Development

The unique properties of quinoline aldehydes make them valuable tools in various scientific disciplines.

Fluorescent Chemosensors

A significant application of quinoline aldehydes is in the development of fluorescent sensors for the detection of metal ions.[1][2] The quinoline moiety often acts as the fluorophore, and the aldehyde group provides a convenient point for attaching a receptor unit that selectively binds to the target analyte.[5][6][7] Upon binding, a change in the fluorescence properties, such as enhancement or quenching, is observed, allowing for the quantification of the analyte.[2][5] For instance, derivatives of 8-hydroxyquinoline have been successfully employed as chemosensors for ions like Zn2+, Al3+, and Fe2+.[5][18]

Chemosensor_Mechanism

Medicinal Chemistry

Quinoline derivatives have a long history in drug discovery, with applications as antimalarial, antibacterial, and anticancer agents.[4][19] The aldehyde functionality allows for the synthesis of diverse libraries of compounds for biological screening. For example, quinoline-carbaldehyde derivatives have been investigated as potential inhibitors of leishmanial methionine aminopeptidase 1, a target for antileishmanial drugs.[19] The introduction of different substituents on the quinoline ring can modulate the biological activity and pharmacokinetic properties of the resulting molecules.[20]

Drug_Development_Workflow

Experimental Protocols

General Procedure for Spectroscopic Analysis

1. Sample Preparation:

  • For UV-Vis and fluorescence spectroscopy, prepare a stock solution of the quinoline aldehyde in a suitable UV-grade solvent (e.g., methanol, ethanol, acetonitrile).[21]

  • Perform serial dilutions to obtain solutions with absorbance values in the optimal range (typically 0.1-1.0).[21]

  • For NMR spectroscopy, dissolve the sample in a deuterated solvent.[21]

  • For IR spectroscopy, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used for solid samples.[21]

2. Data Acquisition:

  • Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).[21]

  • Acquire fluorescence emission and excitation spectra using a spectrofluorometer.

  • Obtain ¹H and ¹³C NMR spectra on an NMR spectrometer.[21]

  • Record the IR spectrum using an FTIR spectrometer.[21]

3. Data Analysis:

  • Determine the absorption maxima (λmax) and molar absorptivity (ε) from the UV-Vis spectrum.

  • Identify the emission maxima (λem) and calculate the quantum yield for fluorescent compounds.

  • Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to confirm the molecular structure.

  • Assign the characteristic vibrational frequencies in the IR spectrum to the corresponding functional groups.[21]

Spectroscopic_Analysis_Workflow

Conclusion

2-Hydroxyquinoline-7-carbaldehyde and other quinoline aldehydes represent a versatile class of compounds with significant potential in materials science and medicinal chemistry. The choice of a specific quinoline aldehyde will depend on the desired application, synthetic accessibility, and the required physicochemical and spectroscopic properties. The presence of the hydroxyl group in 2-hydroxyquinoline derivatives introduces unique tautomeric and electronic characteristics that can be exploited for specific purposes. This guide provides a foundational understanding to aid researchers in the selection and application of these valuable chemical entities.

References

  • An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. Benchchem.
  • Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). Benchchem.
  • Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Benchchem.
  • Spectroscopy and Structure of 2-Hydroxyqulnoline. Bernstein Group.
  • Both Visual and Fluorescent Sensor for Zn 2+ Based on Quinoline Platform.
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media.
  • A Comparative Study: 2-Methyl-8- quinolinecarboxaldehyde and 8 - Benchchem.
  • A novel quinoline derivative as dual chemosensor for selective sensing of Al3+ by fluorescent and Fe2+ by colorimetric methods.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 8-Hydroxy-2-quinolinecarboxaldehyde = 98.0 GC 14510-06-6. Sigma-Aldrich.
  • Novel Quinoline Chemosensor with Dual-Mode Fluorescence and DFT-Backed Mechanism for Mercury(II) Sensing. PMC.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.
  • Structures of 2-hydroxyquinoline derivatives.
  • Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed.
  • Synthesis, characterization and biological evaluation of dihydropyrimidine deriv
  • Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

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Safety & Regulatory Compliance

Safety

2-Hydroxyquinoline-7-carbaldehyde: Comprehensive Laboratory Disposal and Safety Guide

As a specialty heterocyclic compound, 2-Hydroxyquinoline-7-carbaldehyde (CAS: 1260762-89-7) is a critical intermediate in drug discovery and the synthesis of bioactive quinoline derivatives. However, its structural prope...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialty heterocyclic compound, 2-Hydroxyquinoline-7-carbaldehyde (CAS: 1260762-89-7) is a critical intermediate in drug discovery and the synthesis of bioactive quinoline derivatives. However, its structural properties—combining a rigid, nitrogen-containing aromatic ring with a reactive aldehyde group—demand stringent safety and disposal protocols.

This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe handling, spill response, and final disposal of this compound.

Physicochemical & Hazard Profile

To design a self-validating disposal system, we must first understand the quantitative and qualitative properties of the molecule. The table below summarizes the critical data driving our safety protocols [2, 3].

Property / HazardData / ClassificationOperational Implication
Chemical Class Heterocyclic aromatic aldehydeResists standard biological degradation; sewering is strictly prohibited.
Physical State Solid (Crystalline powder)Risk of aerosolization during transfer; requires handling in a fume hood.
Aquatic Toxicity Toxic with long-lasting effectsMust be segregated as regulated hazardous waste to prevent environmental runoff.
Reactivity (Aldehyde) Mildly reactive; oxidizableIncompatible with strong oxidizers (e.g., peroxides, nitric acid).
Reactivity (Quinoline) Weak base; hygroscopicCan react exothermically with strong acids; store in a dry, inert environment.

Mechanistic Causality of Hazards (The "Why")

In laboratory safety, compliance is driven by understanding the underlying chemistry:

  • The Quinoline Core: The aromatic nitrogen heterocycle is highly stable and lipophilic. If released into the environment, it resists municipal wastewater treatment processes and can bioaccumulate, posing severe toxicity risks to aquatic ecosystems [2]. Therefore, in-lab neutralization (such as pH adjustment) is insufficient. The molecular bonds must be completely destroyed via high-temperature thermal oxidation.

  • The Aldehyde Functional Group: Aldehydes are prone to autoxidation in the presence of air or strong oxidizing agents, potentially generating heat. Mixing this compound with incompatible chemical waste streams (like perchlorates or nitric acid) can lead to rapid pressurization of waste containers and subsequent rupture [3].

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosol exposure and cross-contamination.

Step-by-Step Methodology:

  • Isolate & Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a fitted laboratory coat. If the spill is large and outside a hood, a particulate respirator (N95 or higher) is required.

  • Containment (Dry Spill): Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spilled 2-Hydroxyquinoline-7-carbaldehyde with an inert, damp absorbent material (such as water-misted vermiculite or sand) [2].

  • Containment (Solution Spill): If the compound is dissolved in an organic solvent, use a chemically inert absorbent pad. Validation Checkpoint: Never use combustible absorbents (like sawdust or paper towels) if the solvent is flammable or if strong oxidizers are present in the vicinity.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a dedicated, leak-proof hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by a soap and water wash. Collect all used wipes as solid hazardous waste.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

Under the EPA's Hazardous Waste Generator Improvements Rule (HWGIR), laboratories must strictly categorize, label, and track hazardous waste from the point of generation to final destruction [1].

Step-by-Step Methodology:

Phase A: Segregation and Collection
  • Solid Waste: Collect all unused 2-Hydroxyquinoline-7-carbaldehyde, contaminated weighing papers, pipette tips, and spill cleanup materials in a dedicated, chemically compatible container (HDPE or PTFE).

  • Liquid Waste: Solutions containing this compound must be collected in a sealed liquid hazardous waste carboy.

  • Segregation Rule: Never mix quinoline/aldehyde waste with strong acids, strong bases, or oxidizing agents. Keep the waste stream restricted to compatible organic solvents (e.g., DMSO, Methanol, Dichloromethane).

Phase B: Labeling and Storage
  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the exact chemical constituents (e.g., "2-Hydroxyquinoline-7-carbaldehyde, 5% in DMSO"), and display the primary hazard (e.g., "Toxic").

  • Storage: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Validation Checkpoint: Ensure the container is securely closed at all times except when actively adding waste. Inspect the exterior for residue or micro-fractures weekly.

Phase C: Lab Packing and Final Destruction
  • Lab Packing: Transfer the sealed containers to your facility's central accumulation area. A licensed hazardous waste vendor will "lab pack" these smaller containers into larger 55-gallon drums filled with inert absorbent packing material.

  • High-Temperature Incineration: The only validated, EPA-compliant disposal method for quinoline derivatives is high-temperature incineration (>1000°C) at a permitted RCRA facility. This process cleaves the robust carbon-nitrogen bonds, converting the hazardous organic material into elemental oxides (CO₂, NOₓ, H₂O) and completely neutralizing the environmental threat [1, 3].

Workflow Visualization

The following diagram maps the logical decision tree for managing 2-Hydroxyquinoline-7-carbaldehyde waste, ensuring a closed-loop, self-validating safety system.

G Start 2-Hydroxyquinoline-7-carbaldehyde Waste Generation Decision Spill or Routine Disposal? Start->Decision Spill Spill Response (Use Inert Absorbent) Decision->Spill Accidental Release Routine Routine Lab Waste Decision->Routine Planned Workflow Solid Solid Waste (Contaminated PPE/Absorbents) Spill->Solid Routine->Solid Powder/PPE Liquid Liquid Waste (Solvent Solutions) Routine->Liquid Solutions Segregation Segregate from Strong Oxidizers/Acids Solid->Segregation Liquid->Segregation LabPack EPA Compliant Lab Pack (HWGIR Standards) Segregation->LabPack Incineration High-Temperature Incineration (Licensed RCRA Facility) LabPack->Incineration Final Destruction

Logical workflow for the safe disposal of 2-Hydroxyquinoline-7-carbaldehyde.

References

  • Title: Final Rule: Hazardous Waste Generator Improvements Source: US Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 2-Hydroxyquinoline-7-carbaldehyde

Comprehensive Safety and Operational Guide for Handling 2-Hydroxyquinoline-7-carbaldehyde As a Senior Application Scientist, I recognize that handling functionalized N-heterocycles like 2-Hydroxyquinoline-7-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxyquinoline-7-carbaldehyde

As a Senior Application Scientist, I recognize that handling functionalized N-heterocycles like 2-Hydroxyquinoline-7-carbaldehyde (CAS: 1260762-89-7)[1] requires more than a cursory glance at a Safety Data Sheet (SDS). While this compound is a highly valuable privileged scaffold in drug discovery, its unique structural features—a lipophilic quinoline core paired with a reactive electrophilic aldehyde—demand rigorous, self-validating safety protocols.

This guide provides a definitive, step-by-step operational and personal protective equipment (PPE) strategy to ensure scientific integrity, regulatory compliance, and personnel safety.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the chemical causality behind the hazards:

  • Electrophilic Reactivity (H315, H319): The C7-carbaldehyde group is a strong electrophile. Upon contact with biological tissues, it can rapidly undergo nucleophilic attack by primary amines (e.g., lysine residues in skin and ocular proteins) to form covalent Schiff bases. This mechanism is the primary driver for its classification as a severe skin and eye irritant[2].

  • Lipophilicity and Permeation: The planar quinoline core is highly lipophilic, allowing the molecule to penetrate the lipid bilayer of the stratum corneum efficiently. This exacerbates the systemic risk if absorbed through the skin, reinforcing the H302 (Harmful if swallowed/absorbed) designation[3],[4].

  • Tautomerization and Dust Inhalation (H335): The 2-hydroxyquinoline moiety exists in a lactam-lactim tautomeric equilibrium (forming 2-quinolone). This structural dynamic promotes strong intermolecular hydrogen bonding, often resulting in a fine, electrostatically charged crystalline powder. If aerosolized, these particulates act as potent respiratory tract irritants[3].

Mandatory Personal Protective Equipment (PPE)

In accordance with the[4] and the National Research Council's [5], the following PPE is strictly required. All quantitative safety metrics are summarized below for rapid operational verification.

PPE CategoryQuantitative Standard / MetricMechanistic Justification
Eye/Face compliant; 15-min flush capacity nearby[6].Standard safety glasses lack orbital seals. Goggles prevent aerosolized aldehyde dust from reacting with ocular mucosa[7].
Hands Min. 0.11 mm (4 mil) thickness; 100% Nitrile[7].Nitrile offers superior resistance to lipophilic N-heterocycles compared to latex. Double-gloving mitigates micro-tear risks[8].
Body 100% skin coverage; Flame-Resistant (FR) rating[6].Prevents dermal permeation and Schiff base formation on the skin. FR material mitigates risks if flammable solvents are co-used[9].
Respiratory N95/P100 (Filters ≥95% of 0.3 µm particles)[8].Captures electrostatically charged crystalline dust, preventing H335 respiratory irritation if engineering controls fail[3],[8].

Operational Workflow: Step-by-Step Methodology

A self-validating protocol ensures that every step inherently verifies the safety of the next. Do not proceed to the next step unless the validation criteria are met.

  • Step 1: Engineering Control Verification

    • Action: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Validation: Verify the inward face velocity is between 80–120 feet per minute (fpm) using a digital anemometer or a visual tissue test before opening the chemical container[10].

  • Step 2: PPE Donning and Inspection

    • Action: Don the specified PPE. Inspect nitrile gloves for micro-tears by inflating them slightly and checking for pressure leaks.

    • Validation: Ensure the lab coat cuffs completely cover the inner glove layer, with the outer glove pulled over the cuff[7].

  • Step 3: Anti-Static Weighing

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula. Weigh the 2-Hydroxyquinoline-7-carbaldehyde slowly to prevent aerosolization of the fine powder.

    • Validation: The powder should transfer cleanly without "jumping" to the sides of the balance enclosure, confirming static neutralization.

  • Step 4: Solution Preparation & Transfer

    • Action: Dissolve the compound in the target solvent (e.g., DMSO or DMF) directly within the fume hood. Cap the vial tightly before removing it from the hood.

    • Validation: Visually inspect the sealed vial for exterior powder residue. Wipe the exterior with an ethanol-dampened lint-free wipe as a secondary precaution.

Safety Workflow Visualization

The following diagram illustrates the critical decision matrix for handling this compound safely.

G Start Risk Assessment (OSHA 29 CFR 1910.132) PPE Don PPE (Nitrile Gloves, Lab Coat, ANSI Z87.1 Goggles) Start->PPE Hood Transfer to Fume Hood (Min 80-120 fpm face velocity) PPE->Hood Handle Handle 2-Hydroxyquinoline-7-carbaldehyde Hood->Handle Check Spill or Exposure? Handle->Check Emergency Emergency Protocol (Eye wash / Shower / Evacuate) Check->Emergency Yes Dispose Hazardous Waste Disposal (EPA Guidelines) Check->Dispose No

Workflow for the safe handling and risk mitigation of 2-Hydroxyquinoline-7-carbaldehyde.

Emergency Response and Disposal Plans

  • Spill Containment: Never dry-sweep 2-Hydroxyquinoline-7-carbaldehyde, as the mechanical action will aerosolize the reactive dust. Cover the spill with a damp absorbent pad (using water or a mild surfactant). Carefully scoop the material into a sealable hazardous waste container[9],[11].

  • Dermal/Ocular Exposure: In case of eye contact, immediately flush with water for a minimum of 15 minutes using an ANSI-compliant eyewash station, forcibly holding the eyelids open to ensure the reactive aldehyde is cleared from the conjunctival sac[4],[9]. For skin contact, remove contaminated clothing and wash with copious amounts of soap and water[12].

  • Waste Disposal: Dispose of all contaminated consumables (weigh boats, gloves, wipes) and chemical waste as "Halogen-Free Organic Hazardous Waste" in accordance with local EPA or equivalent regulatory guidelines. Do not flush down the sink, as quinoline derivatives exhibit long-lasting toxicity to aquatic life[12].

References

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from[Link]

  • Columbia University Environmental Health & Safety. Policy for Personal Protective Equipment (PPE) in Research Laboratories. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from[Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data. Retrieved from [Link]

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